molecular formula C12H11NO3 B372259 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan CAS No. 13680-12-1

8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan

Cat. No.: B372259
CAS No.: 13680-12-1
M. Wt: 217.22g/mol
InChI Key: BYZZDUWXRGPYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan is a nitrated derivative of the tetrahydrodibenzofuran scaffold, with the molecular formula C12H11NO3 . This compound belongs to a class of heterocyclic structures that are of significant interest in medicinal chemistry and organic synthesis. The tetrahydrodibenzofuran core is a privileged structure found in various biologically active molecules and natural products . The introduction of a nitro group at the 8-position makes this compound a valuable intermediate for further chemical transformations, such as reduction to the corresponding aniline, which can be used to generate a diverse array of derivatives . Researchers can utilize this compound as a key building block in the synthesis of more complex heterocyclic systems, including those with potential pharmacological activities. Similar dibenzofuran derivatives have been utilized in the synthesis of novel β-phenylethylamines and other compounds undergoing biological evaluation . As a nitrated heterocycle, it may also serve as a precursor in materials science. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for human consumption of any kind.

Properties

IUPAC Name

8-nitro-1,2,3,4-tetrahydrodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZZDUWXRGPYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science.[1] The document details a feasible two-step synthetic pathway, starting from the corresponding ketone precursor, followed by a nitration reaction. Furthermore, it outlines the expected analytical characterization of the final compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel heterocyclic compounds.

Introduction

This compound is a derivative of dibenzofuran, a class of compounds known for a variety of biological activities.[1] The introduction of a nitro group and the partial saturation of one of the benzene rings create a unique electronic and steric profile, making it an interesting candidate for further functionalization and biological screening. The strategic placement of the electron-withdrawing nitro group can significantly influence the molecule's reactivity and potential interactions with biological targets.[1] This guide will provide a detailed, practical approach to its synthesis and a thorough description of its analytical characterization.

Synthesis

The synthesis of this compound can be logically approached in two main stages: first, the synthesis of the precursor 1,2,3,4-tetrahydrodibenzo[b,d]furan, and second, the regioselective nitration of this precursor.

Part 1: Synthesis of the Precursor: 1,2,3,4-Tetrahydrodibenzo[b,d]furan

The precursor can be effectively synthesized via a Clemmensen reduction of the corresponding ketone, 2,3,4-trihydrodibenzofuran-3-one. This ketone can be prepared from 2-phenoxypropionic acid and polyphosphoric acid.

Experimental Protocol:

  • Step 1: Synthesis of 2,3,4-Trihydrodibenzofuran-3-one

    • In a fume hood, carefully add 2-phenoxypropionic acid to an excess of polyphosphoric acid.

    • Heat the mixture with stirring, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cautiously pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 2,3,4-trihydrodibenzofuran-3-one.

  • Step 2: Clemmensen Reduction to 1,2,3,4-Tetrahydrodibenzo[b,d]furan

    • Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride for a short period, then decanting the aqueous solution.

    • In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

    • Add the 2,3,4-trihydrodibenzofuran-3-one to the flask.

    • Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated hydrochloric acid may be required during the reflux period to maintain a vigorous reaction.

    • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1,2,3,4-tetrahydrodibenzo[b,d]furan.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Part 2: Nitration of 1,2,3,4-Tetrahydrodibenzo[b,d]furan

The nitration of the tetrahydrodibenzofuran precursor is achieved using a standard electrophilic aromatic substitution reaction with a mixture of nitric acid and sulfuric acid. The regioselectivity of the nitration is directed by the existing benzene ring, with the nitro group preferentially adding to the para position relative to the ether linkage, which is an activating group.

Experimental Protocol:

  • In a fume hood, cool concentrated sulfuric acid in a round-bottom flask placed in an ice-salt bath to 0-5 °C.

  • Slowly add the 1,2,3,4-tetrahydrodibenzo[b,d]furan to the cold sulfuric acid with stirring, ensuring the temperature remains low.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to cold, concentrated sulfuric acid, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of the tetrahydrodibenzofuran in sulfuric acid, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

  • Filter the solid product, wash extensively with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude this compound under vacuum.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the final product.

Synthetic Workflow Diagram:

SynthesisWorkflow cluster_precursor Part 1: Precursor Synthesis cluster_nitration Part 2: Nitration 2_phenoxypropionic_acid 2-Phenoxypropionic Acid ketone 2,3,4-Trihydrodibenzo[b,d]furan-3-one 2_phenoxypropionic_acid->ketone Polyphosphoric Acid, Heat precursor 1,2,3,4-Tetrahydrodibenzo[b,d]furan ketone->precursor Clemmensen Reduction (Zn(Hg), HCl) final_product This compound precursor->final_product Nitration (HNO3, H2SO4)

Caption: Synthetic pathway for this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected results from various analytical techniques.

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol [1]
Appearance Likely a pale yellow to yellow crystalline solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, acetone, and ethyl acetate; sparingly soluble in alcohols; and insoluble in water.
Spectroscopic Data

1. Mass Spectrometry (MS)

  • Expected Molecular Ion (M+) : A prominent molecular ion peak is expected at m/z = 217, corresponding to the molecular weight of the compound.[1]

  • Fragmentation Pattern : The fragmentation pattern will be influenced by the stable aromatic system and the nitro group. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z = 46) and NO (m/z = 30).

2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretching
~2950-2850Aliphatic C-H stretching
~1550 and ~1350Asymmetric and symmetric N-O stretching of the nitro group[1]
~1600, ~1475Aromatic C=C stretching
~1250Aryl-O-Alkyl ether C-O stretching

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The proton NMR spectrum will provide information about the number and environment of the hydrogen atoms.

    • Aromatic Protons (3H) : Expected in the range of δ 7.0-8.5 ppm. The protons on the nitrated ring will be downfield due to the electron-withdrawing effect of the nitro group.

    • Aliphatic Protons (8H) : Expected in the range of δ 1.5-3.0 ppm. These will likely appear as multiplets corresponding to the four methylene groups of the tetrahydrofuran ring.

  • ¹³C NMR : The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons.

    • Aromatic Carbons (8C) : Expected in the range of δ 110-160 ppm. The carbon bearing the nitro group will be significantly deshielded.

    • Aliphatic Carbons (4C) : Expected in the range of δ 20-35 ppm.

Characterization Workflow Diagram:

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation and Confirmation Synthesized_Product Purified Product (this compound) MS Mass Spectrometry (MS) Synthesized_Product->MS Molecular Weight and Fragmentation IR Infrared (IR) Spectroscopy Synthesized_Product->IR Functional Group Identification NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Elucidation Structure_Confirmation Structure Confirmation and Purity Assessment MS->Structure_Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

This technical guide has outlined a robust and feasible pathway for the synthesis of this compound. The two-step synthesis, involving the preparation of the tetrahydrodibenzofuran precursor followed by a regioselective nitration, is based on well-established organic chemistry principles. The detailed characterization section provides a clear set of expected analytical data that will be invaluable for confirming the successful synthesis and purity of the target molecule. This guide serves as a practical starting point for researchers interested in exploring the chemistry and potential applications of this and related heterocyclic compounds.

References

Sources

A Technical Guide to the Physicochemical Properties of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document delineates its structural, spectroscopic, physical, and chemical characteristics, contextualizing these properties within the framework of drug discovery and development. We present both established data and predictive insights, coupled with detailed experimental and computational protocols, to offer researchers and drug development professionals a thorough understanding of this molecular scaffold.

Introduction

This compound is a heterocyclic organic compound featuring a dibenzofuran core.[1] This structure is characterized by a central furan ring fused with two benzene rings, modified with a nitro (-NO₂) group at the 8th position and a saturated cyclohexene ring.[1] This unique combination of a rigid, aromatic system, a flexible saturated ring, and a potent electron-withdrawing group imparts a distinct set of properties that make it a valuable scaffold for synthetic modification. Its potential applications in various fields, including medicinal chemistry, stem from the interesting aromatic and electrophilic characteristics derived from this unique architecture.[1]

Understanding the fundamental physicochemical properties of a lead compound is a non-negotiable prerequisite in any drug discovery pipeline. These parameters govern everything from synthetic feasibility and formulation to pharmacokinetic behavior (ADMET profile) and ultimate biological activity. This guide serves as a foundational resource, explaining not just what the properties are, but why they are what they are, and how they can be reliably determined and leveraged in a research setting.

spectroscopy_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_result Confirmation Compound Synthesized Compound IR FT-IR (Functional Groups) Compound->IR Sample MS Mass Spec (Molecular Weight, Fragmentation) Compound->MS Sample NMR NMR (1H, 13C) (C-H Framework) Compound->NMR Sample Confirm Structure Confirmed & Purity Assessed IR->Confirm Data MS->Confirm Data NMR->Confirm Data

Figure 2: Workflow for Spectroscopic Structure Verification.
Protocol: Full Spectroscopic Characterization
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for IR analysis. Dissolve a small amount in a volatile solvent like methanol or acetonitrile for MS.

  • IR Analysis: Record the spectrum from 4000 to 400 cm⁻¹. Identify the key stretches for NO₂, C-H (aromatic/aliphatic), and C-O-C bonds.

  • MS Analysis: Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) or a similar soft ionization technique to confirm the exact mass and molecular formula.

  • NMR Analysis: Acquire ¹H, ¹³C, and 2D spectra (like COSY and HSQC) to assign all proton and carbon signals unambiguously.

  • Data Integration: Correlate the data from all three techniques. The molecular formula from MS must match the integration and carbon count from NMR, and the functional groups identified in IR must be consistent with the chemical shifts in NMR. This cross-validation is a self-validating system for structural confirmation. [2]

Physical Properties and Drug Development Implications

Scientist's Insight: A molecule's physical properties are a direct consequence of its structure and dictate its behavior in a macroscopic and biological context. Solubility and lipophilicity, in particular, are locked in a critical balancing act. A drug must be soluble enough to be formulated and absorbed, yet lipophilic enough to cross cellular membranes to reach its target. [3]

Solubility Profile

The compound exhibits an amphiphilic nature, combining a large, nonpolar aromatic system with a polar nitro group. [1]* Aqueous Solubility: Expected to be very low. Aromatic nitro compounds are generally insoluble or only slightly soluble in water. [4][5]This is a critical parameter to determine early, as it will heavily influence formulation strategies for in vivo studies.

  • Organic Solubility: The presence of the nitro group introduces polarity that enhances solubility in polar aprotic solvents like DMSO, DMF, and acetone. [1]It will also be soluble in other common organic solvents like ethyl acetate and dichloromethane.

Protocol: Shake-Flask Method for Aqueous Solubility (OECD Guideline 105)
  • Preparation: Add an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

  • Causality: This method directly measures the thermodynamic equilibrium solubility, providing a "gold standard" value essential for developing preclinical formulations and interpreting bioassay results.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the measure of a compound's lipophilicity. It is a key determinant of drug absorption, distribution, metabolism, and excretion (ADME). [3][6]For CNS-targeting drugs, a logP around 2 is often ideal, while for general oral absorption, a value less than 5 is desirable. [3]

  • Prediction: Based on the structures of similar nitrated dibenzofurans, the logP for this compound is predicted to be in the range of 3.5 - 4.0 . [7][8]This value suggests good potential for membrane permeability but may also indicate a risk of non-specific binding or rapid metabolism if too high.

Chemical Properties and Synthetic Utility

Scientist's Insight: The chemical reactivity of a scaffold is its potential for optimization. Understanding which parts of the molecule can be readily modified allows medicinal chemists to systematically tune its properties to improve potency, selectivity, and pharmacokinetic profiles.

reactivity_pathways Parent 8-Nitro-1,2,3,4-tetrahydro dibenzo[b,d]furan Amine 8-Amino- Derivative (Key Building Block) Parent->Amine Reduction (e.g., Fe/HCl, H2/Pd-C) Substituted Further Substituted Analogs Parent->Substituted Electrophilic Aromatic Substitution (EAS) Amine->Substituted Amide Coupling, Alkylation, etc.

Figure 3: Key Reactivity Pathways for Synthetic Modification.
Reduction of the Nitro Group

This is arguably the most significant chemical transformation for this molecule.

  • Reaction: The nitro group can be readily reduced to a primary amine (-NH₂) using standard conditions (e.g., iron or tin in acid, catalytic hydrogenation). [1]* Implication: This transformation is synthetically powerful. It converts a strongly electron-withdrawing, neutral group into an electron-donating, basic group. This dramatically alters the compound's electronic properties, solubility, and biological interaction potential. The resulting amine is a versatile synthetic handle for creating libraries of analogs via amide coupling, sulfonylation, or alkylation.

Aromatic Substitution
  • Electrophilic Aromatic Substitution (EAS): The nitro group is a strong deactivating group and directs incoming electrophiles to the meta positions relative to itself. [9][10]However, the overall regioselectivity will be a complex interplay between the directing effects of the nitro group, the ether oxygen, and the fused ring system. Experimental validation is required to determine the precise outcomes of reactions like halogenation or nitration.

In Silico Prediction and Drug-Likeness Assessment

Scientist's Insight: In the modern era, computational tools are indispensable for triaging candidates before committing to costly and time-consuming synthesis and testing. [11][12]By predicting ADMET properties and evaluating against established "drug-likeness" rules, we can identify potential liabilities early and prioritize compounds with a higher probability of success. [13][14]

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five (Ro5) is a widely used guideline to assess the potential for oral bioavailability of a drug candidate. [15][16]

Lipinski's Rule Value for Compound Result
Molecular Weight < 500 Da 217.22 Pass
logP < 5 ~3.5 - 4.0 (Predicted) Pass
H-bond Donors ≤ 5 0 Pass
H-bond Acceptors ≤ 10 4 (3 from NO₂, 1 from furan O) Pass

| Violations | 0 | Excellent |

The compound exhibits zero violations of Lipinski's rules, suggesting it possesses a favorable physicochemical profile for development as an orally administered drug.

Predicted ADMET Profile

A preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile can be generated using various computational models.

  • Absorption: High gastrointestinal (GI) absorption is predicted due to its favorable Ro5 profile.

  • Distribution: Likely to cross the blood-brain barrier (BBB) to some extent due to its lipophilicity. Plasma protein binding is predicted to be moderate to high.

  • Metabolism: The nitroaromatic moiety is a potential site for metabolic reduction by cytochrome P450 enzymes.

  • Toxicity: A key flag for this compound is the nitroaromatic group, which is a structural alert for potential mutagenicity and carcinogenicity. [4][10]This is a significant potential liability that must be assessed experimentally (e.g., via an Ames test) if the compound is advanced.

Conclusion

This compound is a heterocyclic scaffold with a compelling set of physicochemical properties. Its molecular weight and predicted lipophilicity place it squarely within "drug-like" chemical space, as defined by Lipinski's Rule of Five. Spectroscopic analysis provides a clear and definitive fingerprint for structural confirmation. While its aqueous solubility is low, this is a common and manageable challenge in drug development.

References

  • Smolecule. (2023, August 15). This compound.
  • Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery.
  • CK-12 Foundation. What are the physical properties of nitro compounds?
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • ProtoQSAR. Computational methods for predicting properties.
  • bioaccess. Mastering Lipinski Rules for Effective Drug Development.
  • CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules.
  • Taylor & Francis. Lipinski's rule of five – Knowledge and References.
  • eScholarship, University of California. Advancing physicochemical property predictions in computational drug discovery.
  • Wikipedia. Lipinski's rule of five.
  • BOC Sciences. Physicochemical Property Prediction.
  • PubMed. Prediction of physicochemical properties.
  • SlideShare. (2020, March 29). NITRO COMPOUNDS.
  • Solubility of Things. Nitrobenzene.
  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.
  • Cheméo. Chemical Properties of Dibenzofuran, 3-nitro- (CAS 5410-97-9).
  • PubChem, National Institutes of Health. 2-Nitrodibenzofuran.
  • Fluorochem. This compound.
  • MDPI. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • Optibrium. Which ADMET properties are important for me to predict?
  • Royal Society of Chemistry. (2020). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness.
  • MDPI. (2023, November 10). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes.
  • YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
  • PubMed Central (PMC), National Institutes of Health. (2014). Nitroaromatic Compounds, from Synthesis to Biodegradation.

Sources

Whitepaper: A Structural-Analog Approach to Identifying Potential Therapeutic Targets of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The compound 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan is a heterocyclic organic molecule featuring a dibenzofuran core, a structure known for its broad biological activities.[1][2][3] However, specific research into the direct therapeutic targets of this particular nitro-substituted derivative is nascent.[1] This guide, therefore, adopts a predictive, scaffold-based approach to hypothesize potential therapeutic targets. By deconstructing the molecule into its core components—the dibenzofuran scaffold and the pharmacologically significant nitro group—we can infer potential mechanisms of action and design a robust, multi-pronged research strategy for target identification and validation. This document outlines a series of reasoned hypotheses and provides detailed experimental workflows to systematically investigate this promising compound.

Introduction: Deconstructing this compound

This compound is an oxygen-containing heterocyclic aromatic compound built upon a dibenzofuran framework.[1] Its structure is characterized by a central furan ring fused to two benzene rings, with one of these rings being partially saturated (the 'tetrahydro' component) and substituted with an electron-withdrawing nitro group (-NO2).[1] While direct biological data is scarce, the constituent parts of the molecule are well-documented in medicinal chemistry, providing a logical foundation for predicting its therapeutic potential.

This guide will explore potential targets by analyzing two key structural features:

  • The Dibenzofuran Core: A "privileged structure" found in numerous natural products and synthetic compounds with demonstrated bioactivity, including anticancer and kinase inhibitory effects.[2][4]

  • The Nitro Group: A versatile functional group known to act as both a pharmacophore and a potential bioactivatable moiety, particularly in antimicrobial and oncology applications.[5][6]

Our analysis will culminate in a series of testable hypotheses, each accompanied by a detailed experimental protocol designed for validation in a drug discovery laboratory.

The Dibenzofuran Scaffold: A Fountainhead of Bioactivity

The dibenzofuran motif is a well-established source of biologically active scaffolds in drug discovery.[4] Its rigid, planar structure allows for specific interactions with biological macromolecules. Several derivatives have been identified as potent modulators of key cellular signaling pathways, suggesting a number of potential target classes for our lead compound.

Hypothesized Target Class 1: Protein Kinases (Pim/CLK1)

Scientific Rationale: Recent studies have highlighted dibenzofuran derivatives, inspired by the natural product cercosporamide, as potent dual inhibitors of Pim kinases and Cdc2-like Kinase 1 (CLK1).[4] Pim kinases are frequently overexpressed in a wide range of hematological and solid tumors, where they play a crucial role in promoting cell proliferation and survival, making them validated targets for cancer therapy.[4] The dibenzofuran scaffold provides the necessary structural backbone to interact with the ATP-binding pocket of these kinases. The presence of various functional groups can further modulate this binding affinity and selectivity.

Experimental Workflow: Kinase Inhibition Profiling The primary step is to ascertain if this compound exhibits inhibitory activity against a panel of protein kinases, with an initial focus on the Pim and CLK families.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

  • Plate Preparation: Dispense kinase, substrate, and ATP solution into a 384-well plate.

  • Compound Addition: Add this compound across a range of concentrations (e.g., 10-point serial dilution from 100 µM to 5 nM). Include appropriate controls (vehicle DMSO for 0% inhibition, potent known inhibitor for 100% inhibition).

  • Kinase Reaction: Incubate the plate at room temperature for 1-2 hours to allow the enzymatic reaction to proceed.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal proportional to kinase activity. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and fit the concentration-response curve using non-linear regression to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Interpretation A low nanomolar to micromolar IC50 value against Pim-1, Pim-2, Pim-3, or CLK1 would validate this target class and warrant further investigation into selectivity and mechanism of action.

Kinase TargetHypothetical IC50 (nM)Selectivity Notes
Pim-155Primary Target
Pim-2120Off-target
CLK185Dual Target
VEGFR-2>10,000Not selective

Workflow Visualization: Kinase Screening Cascade

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Cellular Assays Compound Test Compound (8-Nitro-...) Assay In Vitro Kinase Assay (Pim/CLK family) Compound->Assay IC50 Determine IC50 Assay->IC50 Panel Broad Kinase Panel (>300 kinases) IC50->Panel If IC50 < 1µM Selectivity Assess Selectivity Profile Panel->Selectivity CellAssay Cell Proliferation Assay (e.g., MV4-11 AML cells) Selectivity->CellAssay If selective TargetEngagement Target Engagement Assay (e.g., CETSA) CellAssay->TargetEngagement LeadOpt LeadOpt TargetEngagement->LeadOpt Proceed to Lead Optimization

Caption: A typical workflow for identifying and validating a kinase inhibitor.

Hypothesized Target Class 2: The Aryl Hydrocarbon Receptor (AhR)

Scientific Rationale: Dibenzofurans are structurally analogous to polychlorinated dibenzo-p-dioxins (PCDD/Fs), which are notorious for their high-affinity binding to the Aryl Hydrocarbon Receptor (AhR).[2] AhR is a ligand-activated transcription factor that mediates the toxic effects of these environmental pollutants but is also involved in normal physiological processes, including immune regulation.[7] Depending on the substitution pattern, a dibenzofuran derivative could act as an AhR agonist or antagonist. Antagonists of AhR are of therapeutic interest for treating certain inflammatory conditions and cancers. The mechanism of antagonism may involve competitive binding to the receptor, preventing its nuclear translocation and subsequent interaction with dioxin-responsive elements (DREs) in gene promoters.[7]

Experimental Workflow: AhR Activity Reporter Assay This workflow determines whether the compound can activate or inhibit AhR signaling in a cellular context.

Protocol 2: DRE-Luciferase Reporter Assay

  • Cell Culture: Use a cell line (e.g., human hepatoma HepG2) stably transfected with a plasmid containing a DRE sequence upstream of a luciferase reporter gene.

  • Plating: Seed the cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Treatment (Antagonist Mode): Pre-treat cells with varying concentrations of this compound for 1 hour.

  • Agonist Challenge: Add a known AhR agonist, such as TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin), at its EC50 concentration to the wells (except for agonist-mode controls).

  • Treatment (Agonist Mode): In a parallel set of wells, treat cells only with the test compound to check for direct agonistic activity.

  • Incubation: Incubate the plate for 18-24 hours to allow for transcription and translation of the luciferase enzyme.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence, which is proportional to AhR activation.

  • Data Analysis:

    • Antagonist Activity: Calculate the percent inhibition of the TCDD-induced signal. Determine the IC50.

    • Agonist Activity: Calculate the fold-induction over vehicle-treated cells. Determine the EC50.

Workflow Visualization: AhR Signaling Pathway

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR HSP90 HSP90 AhR->HSP90 XAP2 XAP2 AhR->XAP2 AhR_n AhR AhR->AhR_n Translocation ARNT ARNT AhR_ARNT AhR-ARNT Complex ARNT->AhR_ARNT DRE DRE (DNA) Transcription Gene Transcription (e.g., CYP1A1) DRE->Transcription AhR_n->ARNT AhR_ARNT->DRE Ligand Ligand (e.g., TCDD or Test Compound) Ligand->AhR Binds

Caption: Simplified signaling pathway of the Aryl Hydrocarbon Receptor (AhR).

The Nitro Group: A Gateway to Selective Bioactivation

The nitroaromatic group is a well-known feature in many pharmaceuticals.[5][6] Beyond modulating steric and electronic properties for receptor binding, it can serve as a substrate for specific enzymes, leading to targeted drug activation.

Hypothesized Target Class 3: Nitroreductases in Hypoxic Tumors

Scientific Rationale: The nitro group can be reduced to a pharmacologically active (or cytotoxic) amine or hydroxylamine by nitroreductase enzymes.[1] Many solid tumors have regions of severe oxygen deficiency, known as hypoxia. In these hypoxic environments, cells often upregulate the expression of nitroreductases. This creates a therapeutic window: a non-toxic nitro-containing prodrug can circulate systemically but is only activated to its potent cytotoxic form within the hypoxic microenvironment of a tumor, thereby sparing healthy, well-oxygenated tissues. This makes this compound a candidate for a hypoxia-activated prodrug.

Experimental Workflow: Assessing Hypoxia-Selective Cytotoxicity This workflow evaluates if the compound's cell-killing activity is enhanced under low-oxygen conditions, a hallmark of nitroreductase-mediated activation.

Protocol 3: Hypoxia vs. Normoxia Cytotoxicity Assay

  • Cell Seeding: Plate a cancer cell line known to express nitroreductases (e.g., human colon carcinoma HCT116) into two identical 96-well plates.

  • Incubation Environments: Place one plate in a standard normoxic incubator (21% O2) and the other in a specialized hypoxic incubator or chamber (1% O2) for 24 hours to allow for cell acclimatization.

  • Compound Treatment: Add a serial dilution of this compound to both plates.

  • Incubation: Return the plates to their respective normoxic and hypoxic environments and incubate for an additional 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

  • Data Analysis:

    • Calculate the IC50 for both normoxic and hypoxic conditions.

    • Determine the "Hypoxic Cytotoxicity Ratio" (HCR) = IC50 (Normoxia) / IC50 (Hypoxia).

    • An HCR value significantly greater than 1 (typically >5) indicates hypoxia-selective activation.

Workflow Visualization: Bioactivation by Nitroreductase

Bioactivation cluster_0 Hypoxic Tumor Cell cluster_1 Normoxic Healthy Cell Prodrug Prodrug (R-NO2) NTR Nitroreductase (NTR) Prodrug->NTR Enters Cell Active Cytotoxic Metabolite (R-NHOH, R-NH2) DNA DNA Damage & Cell Death Active->DNA NTR->Active Reduces (+NAD(P)H) Prodrug_norm Prodrug (R-NO2) Inactive No significant reduction Prodrug_norm->Inactive

Caption: Bioactivation of a nitroaromatic prodrug in a hypoxic cancer cell.

Integrated Strategy and Future Directions

The true potential of this compound may lie in a combination of these hypothesized mechanisms. It could, for instance, be a moderately potent Pim kinase inhibitor that is simultaneously bioactivated in hypoxic tumors, creating a powerful, dual-action anticancer agent.

Next Steps in the Research Cascade:

  • Computational Modeling: Perform molecular docking studies of the compound in the ATP-binding site of Pim-1 and the ligand-binding domain of AhR to predict binding modes and energies, which can help prioritize experimental work.

  • Analog Synthesis: Synthesize derivatives to establish a Structure-Activity Relationship (SAR). Key analogs would include:

    • The corresponding amino derivative (reduction of -NO2 to -NH2) to directly test the importance of the nitro group for kinase inhibition.[4]

    • Analogs with substitutions at other positions on the dibenzofuran ring to probe interactions with the target protein.

  • Broad Phenotypic Screening: Test the compound in a wide array of cell-based assays representing different diseases (e.g., cancer panel, inflammation models) to uncover unexpected activities and potential new therapeutic avenues.

  • In Vivo Validation: If in vitro and cellular data are promising, the next critical step is to evaluate the compound's efficacy and safety in relevant animal models of disease (e.g., tumor xenograft models for anticancer activity).

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently limited, a systematic, hypothesis-driven investigation based on its structural motifs provides a clear and efficient path forward. The dibenzofuran core suggests potential interactions with protein kinases and the aryl hydrocarbon receptor, while the nitro group introduces the compelling possibility of selective bioactivation in hypoxic tumor environments. The experimental workflows detailed in this guide offer a comprehensive strategy to explore these potential targets, validate mechanisms of action, and ultimately determine the therapeutic promise of this intriguing molecule.

References

  • Smolecule. (2023, August 15). This compound.
  • National Center for Biotechnology Information. (n.d.). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central.
  • Journal of the American Chemical Society. (2016, March 30). Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides.
  • ResearchGate. (n.d.). Synthesis of 4-nitrodibenzofurans.
  • National Center for Biotechnology Information. (2023, April 11). Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central.
  • MDPI. (2021, December 15). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles.
  • MDPI. (2024, July 20). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents.
  • PubMed. (n.d.). Mutagenicity of nitro derivatives produced by exposure of dibenzofuran to nitrogen oxides.
  • National Center for Biotechnology Information. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central.
  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • ScienceDirect. (2024, January 9). Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities.
  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • AzoNetwork. (2024, December 10). Pharmacological activity of furan derivatives.
  • PubMed. (n.d.). Mechanism of action of 2,3,7,8-tetrachlorodibenzo-p-dioxin antagonists: characterization of 6-[125I]methyl-8-iodo-1,3-dichlorodibenzofuran-Ah receptor complexes.

Sources

In Silico Elucidation of Molecular Interactions: A Technical Guide to Modeling 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan, a heterocyclic compound with potential pharmacological relevance. Recognizing the nascent stage of experimental research on this specific molecule, we present a robust, multi-step computational strategy. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating protocol that begins with target identification and progresses through detailed interaction analysis. We emphasize the rationale behind methodological choices, ensuring a blend of theoretical understanding and practical application. The workflows detailed herein are grounded in established computational chemistry principles and are designed to provide actionable insights into the potential biological activity of this and similar nitroaromatic compounds.

Introduction: The Enigmatic Potential of a Nitroaromatic Scaffold

This compound is a unique molecular entity characterized by a dibenzofuran core, which is a scaffold present in numerous biologically active compounds, and a nitro group, a moiety known to significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The dibenzofuran structure has been associated with a range of biological activities, including anticancer, antibacterial, and antifungal properties.[3] The addition of a nitro group introduces a potent electron-withdrawing feature, which can modulate the molecule's interaction with biological targets and is often a key player in the bioactivity and toxicity of nitroaromatic compounds.[2]

Given the limited experimental data on the specific biological targets of this compound, a purely computational approach is invaluable for generating initial hypotheses and guiding future experimental work. This guide, therefore, adopts a "target fishing" or "reverse pharmacology" approach to identify potential protein targets. Subsequently, we will delve into the specifics of molecular docking and molecular dynamics simulations to characterize the nature of the predicted interactions.

The In Silico Workflow: A Strategy for Target Identification and Interaction Modeling

Our computational investigation is structured as a multi-stage process, designed to logically progress from broad, exploratory analyses to fine-grained, specific interaction modeling. This workflow ensures a systematic and rigorous in silico evaluation.

workflow cluster_target_id Target Identification cluster_interaction_modeling Interaction Modeling cluster_analysis Data Analysis Target_Prediction Target Prediction (Reverse Docking, Shape Screening) Target_Selection Target Selection & Validation Target_Prediction->Target_Selection Prioritize Targets Docking Molecular Docking Target_Selection->Docking Select High-Probability Target MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Refine Pose & Assess Stability Binding_Analysis Binding Affinity & Interaction Analysis MD_Simulation->Binding_Analysis Calculate Free Energy & Analyze Interactions

Caption: A schematic of the in silico workflow for target identification and interaction modeling.

Part I: Target Identification - Casting a Wide Net

The initial and most critical step in the in silico analysis of a novel compound is the identification of its potential biological targets. Without this, any subsequent modeling efforts would be arbitrary. We will employ a combination of ligand-based and structure-based approaches to generate a list of putative targets.

Ligand-Based Target Prediction: Leveraging Chemical Similarity

Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities.

  • Methodology:

    • Compound Preparation: The 3D structure of this compound is generated and energy-minimized using a molecular mechanics force field (e.g., MMFF94).

    • Database Screening: The optimized structure is then used as a query to screen chemical databases containing compounds with known biological activities (e.g., ChEMBL, PubChem). Similarity searching can be performed based on 2D fingerprints (e.g., Morgan fingerprints) or 3D shape and pharmacophore features.

    • Target Annotation: The biological targets of the most similar compounds are compiled to create a preliminary list of potential targets for our query molecule.

  • Rationale: This approach is computationally inexpensive and can rapidly generate a broad range of potential targets. The underlying assumption is that the structural features of our molecule are sufficiently represented in the database to yield meaningful hits.

Structure-Based Target Prediction: Reverse Docking

Reverse docking, also known as inverse docking, involves docking our molecule of interest against a large library of protein structures.

  • Methodology:

    • Target Library Preparation: A curated library of 3D protein structures is assembled. This can be a comprehensive library like the Protein Data Bank (PDB) or a more focused library of, for example, all human kinases or proteases.

    • Docking Simulation: this compound is systematically docked into the binding sites of all proteins in the library.

    • Scoring and Ranking: The docking poses are scored based on the predicted binding affinity. The proteins are then ranked according to these scores.

  • Rationale: Reverse docking provides a direct assessment of the potential physical interaction between the ligand and a multitude of proteins. It is not reliant on the existence of structurally similar compounds with known targets.

Target Selection and Validation: From a List to a Hypothesis

The output of the target prediction phase will be a list of potential protein targets. The next step is to prioritize this list to select the most plausible candidates for more detailed investigation.

  • Prioritization Criteria:

    • Enrichment: Are there multiple proteins from the same family or pathway that are highly ranked?

    • Biological Relevance: Is the predicted target known to be involved in a disease process that could plausibly be modulated by a small molecule?

    • Druggability: Does the predicted binding site have characteristics that make it amenable to small molecule binding?

    • Cross-Validation: Do the results from ligand-based and structure-based methods converge on similar targets or target classes?

For the purpose of this guide, let us assume that our target identification workflow points towards Matrix Metalloproteinase-12 (MMP-12) as a high-probability target. Dibenzofuran derivatives have been reported as inhibitors of MMP-12, making this a chemically plausible hypothesis.[4]

Part II: Interaction Modeling - A Focused Investigation

With a putative target identified, we can now proceed to a detailed analysis of the molecular interactions between this compound and MMP-12.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

  • Protocol: Molecular Docking of this compound with MMP-12

    • Protein Preparation:

      • Obtain the 3D structure of MMP-12 from the Protein Data Bank (PDB ID: 1E8X).

      • Remove water molecules and any co-crystallized ligands.

      • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

      • Define the binding site based on the location of the co-crystallized inhibitor or by using a binding site prediction algorithm.

    • Ligand Preparation:

      • Generate the 3D structure of this compound.

      • Perform energy minimization using a suitable force field.

      • Assign partial charges to the atoms.

    • Docking Simulation:

      • Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the prepared protein.

      • Generate a set of possible binding poses.

    • Pose Analysis:

      • Analyze the predicted binding poses based on their docking scores and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

  • Causality: The choice of docking software and scoring function can significantly impact the results. It is crucial to use a well-validated program and to critically evaluate the top-scoring poses for chemical and biological plausibility. The nitro group, with its electron-withdrawing nature, may participate in specific electrostatic interactions that a good scoring function should capture.

docking_workflow PDB Obtain Protein Structure (PDB) Prep_Protein Prepare Protein (Remove water, add hydrogens) PDB->Prep_Protein Ligand Generate Ligand Structure Prep_Ligand Prepare Ligand (Energy minimize, assign charges) Ligand->Prep_Ligand Define_Site Define Binding Site Prep_Protein->Define_Site Dock Perform Docking Simulation Prep_Ligand->Dock Define_Site->Dock Analyze Analyze Binding Poses Dock->Analyze

Caption: A workflow diagram for the molecular docking process.

Molecular Dynamics Simulation: Assessing Stability and Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can provide insights into the stability of the protein-ligand complex over time.

  • Protocol: MD Simulation of the MMP-12 - Ligand Complex

    • System Setup:

      • Take the best-scoring docked pose from the previous step.

      • Place the protein-ligand complex in a simulation box filled with a chosen water model (e.g., TIP3P).

      • Add counter-ions to neutralize the system.

    • Minimization and Equilibration:

      • Perform energy minimization of the entire system to remove any steric clashes.

      • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble).

    • Production Simulation:

      • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to explore its conformational space.

    • Trajectory Analysis:

      • Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key metrics include:

        • Root Mean Square Deviation (RMSD) of the protein and ligand.

        • Root Mean Square Fluctuation (RMSF) of the protein residues.

        • Analysis of intermolecular interactions (e.g., hydrogen bond occupancy).

  • Causality: A stable RMSD for the ligand throughout the simulation suggests that the predicted binding pose is stable. Fluctuations in the RMSF of residues in the binding pocket can indicate which residues are most important for the interaction.

Data Presentation and Interpretation

The results of the in silico modeling should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Predicted Binding Affinity and Key Interactions
MetricValue
Docking Score (kcal/mol) -8.5
Predicted Inhibition Constant (Ki) 500 nM
Key Interacting Residues His218, His222, Glu219
Types of Interactions Hydrogen bond with Glu219, Pi-cation interaction with His218
Table 2: MD Simulation Stability Metrics
MetricAverage ValueStandard Deviation
Ligand RMSD (Å) 1.20.3
Protein Backbone RMSD (Å) 2.50.5
Hydrogen Bond Occupancy (Ligand-Glu219) 75%-

Conclusion: From In Silico Insights to Experimental Validation

This technical guide has outlined a comprehensive in silico workflow for investigating the molecular interactions of this compound. By starting with a broad target identification phase and progressing to detailed interaction modeling, we can generate robust hypotheses about the potential biological activity of this compound. The predicted interaction with MMP-12, for example, provides a concrete, testable hypothesis for experimental validation. The methodologies described herein are not only applicable to the topic molecule but can also serve as a general framework for the computational investigation of other novel chemical entities in the early stages of drug discovery.

References

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). Toxics, 10(12), 746. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(12), 3658. [Link]

  • Unveiling structural components of dibenzofuran-based MMP-12 inhibitors: a comparative classification-dependent analysis with molecular docking-based virtual screening and molecular dynamics simulation. (2025). Journal of the Iranian Chemical Society. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules, 28(12), 4793. [Link]

Sources

A Predictive Toxicological Profile of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted toxicological profile of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan. While direct toxicological data for this specific molecule is limited in publicly accessible literature, its structural features as a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) derivative allow for a robust, predictive assessment based on well-established toxicological principles for this class of compounds. This document is intended for researchers, scientists, and drug development professionals to inform early-stage risk assessment and guide future toxicological testing. We will delve into the probable metabolic activation pathways, the anticipated genotoxic and cytotoxic effects, and the underlying mechanisms of toxicity. Furthermore, this guide outlines a recommended battery of in vitro and in vivo assays for the definitive characterization of its toxicological properties.

Introduction: Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a dibenzofuran core structure, with one of the benzene rings partially saturated (tetrahydro) and bearing a nitro (-NO2) functional group.[1] This substitution pattern places it within the broad class of nitro-PAHs, compounds of significant environmental and toxicological concern.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[1]
Molecular Weight 217.22 g/mol [1]
CAS Number 13680-12-1[4]
Calculated LogP 3.2198[1]
Topological Polar Surface Area 56.28 Ų[1]

The calculated octanol-water partition coefficient (LogP) of 3.2198 suggests significant lipophilicity, indicating a tendency to partition into organic phases and potentially cross biological membranes.[1] The topological polar surface area of 56.28 Ų is in an intermediate range that may allow for permeation of biological membranes.[1]

The synthesis of this compound can be achieved through various organic chemistry methodologies, including Friedel-Crafts reactions, cycloaddition reactions, and tandem annulation strategies.[1] Its chemical reactivity is largely dictated by the electron-withdrawing nitro group and the fused aromatic system, making it susceptible to electrophilic aromatic substitution and reduction of the nitro group to an amine.[1]

Predicted Metabolic Activation and Mechanism of Toxicity

The primary driver of toxicity for nitroaromatic compounds is the metabolic reduction of the nitro group to highly reactive intermediates.[5][6][7][8] This bioactivation is a critical step in initiating their mutagenic, genotoxic, and carcinogenic effects.

The Nitroreduction Pathway: A Double-Edged Sword

The nitro group of this compound is predicted to undergo a stepwise reduction, primarily catalyzed by a variety of ubiquitous nitroreductases found in both bacterial and mammalian cells.[5][9] These enzymes can transfer either one or two electrons to the nitro group.

  • One-electron reduction , often catalyzed by enzymes like NADPH:cytochrome P-450 reductase, leads to the formation of a nitro anion radical.[9][10] In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile redox cycle, generating superoxide anions and other reactive oxygen species (ROS). This process can lead to significant oxidative stress within the cell.

  • Two-electron reduction , catalyzed by enzymes such as DT-diaphorase, bypasses the radical intermediate and directly forms the nitroso derivative. This is followed by further reduction to a hydroxylamine and ultimately to the corresponding amine.

The N-hydroxylamine intermediate is a key electrophilic species that is widely considered to be the ultimate mutagenic and carcinogenic metabolite of many nitroaromatic compounds.[5] This reactive intermediate can form covalent adducts with cellular macromolecules, most critically with DNA.

Metabolic Activation of this compound Parent 8-Nitro-1,2,3,4-tetrahydro- dibenzo[b,d]furan (Ar-NO2) Radical Nitro Anion Radical (Ar-NO2•−) Parent->Radical Nitroso Nitroso Derivative (Ar-NO) Parent->Nitroso Radical->Parent Oxidative_Stress Oxidative Stress (ROS Production) Radical->Oxidative_Stress Superoxide (O2•−) Hydroxylamine N-Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine Amine Amino Derivative (Ar-NH2) Hydroxylamine->Amine DNA_Adducts DNA Adducts Hydroxylamine->DNA_Adducts Covalent Binding

Caption: Predicted metabolic activation pathway of this compound.

Predicted Toxicological Profile

Based on the extensive literature on nitro-PAHs and other nitroaromatic compounds, this compound is anticipated to exhibit a range of toxic effects, primarily driven by its metabolic activation.

Genotoxicity and Mutagenicity

A significant body of evidence indicates that nitroaromatic compounds are potent mutagens, often exhibiting direct-acting mutagenicity in bacterial reverse mutation assays (Ames test).[5][6] This activity is typically dependent on the presence of bacterial nitroreductases.[5] For this compound, it is highly probable that it will induce frameshift mutations, a common characteristic of this class of compounds.[5]

In mammalian cells, the genotoxic effects of nitroarenes include the induction of:

  • Unscheduled DNA synthesis

  • Sister-chromatid exchanges

  • Chromosomal aberrations

  • Gene mutations

  • Cell transformation[6]

The formation of DNA adducts by the N-hydroxylamine metabolite is the primary mechanism leading to these genotoxic outcomes.

Cytotoxicity

The cytotoxicity of nitroaromatic compounds is often linked to their reduction potential.[11][12] Compounds that are more easily reduced tend to be more cytotoxic, particularly under hypoxic conditions.[11][12] The cytotoxicity of this compound is likely to be mediated by two main mechanisms:

  • Oxidative Stress: As described in the metabolic activation pathway, the futile redox cycling of the nitro anion radical can lead to a significant production of ROS, overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA.

  • Macromolecular Adduction: Covalent binding of reactive metabolites to critical cellular proteins can disrupt their function, leading to a loss of cellular integrity and apoptosis.

Carcinogenicity

Many nitroaromatic compounds are recognized as known or reasonably anticipated human carcinogens.[2][7] The genotoxic and mutagenic properties of these compounds are the primary drivers of their carcinogenic potential. The ability of this compound to form DNA adducts strongly suggests that it may be a carcinogen.

Organ-Specific Toxicity

While systemic toxicity is possible, the site of metabolism can influence organ-specific toxicity. For orally administered compounds, the gut microbiota can play a significant role in the initial nitroreduction.[9] The liver is also a primary site of metabolism for many xenobiotics. In vivo studies with other nitro-PAHs have shown that toxicity can be localized to the site of contact and related tissues.[13] For nitrofurans, which share the nitroaromatic moiety, toxic effects on the testes and ovaries have been observed in animal studies.[14][15]

Recommended Toxicological Testing Strategy

To definitively characterize the toxicological profile of this compound, a tiered testing strategy compliant with regulatory guidelines (e.g., OECD) is recommended.[16]

In Vitro Assays

In Vitro Testing Workflow start Test Compound: 8-Nitro-1,2,3,4-tetrahydro- dibenzo[b,d]furan ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) - With and without S9 activation start->ames Assess Mutagenicity micronucleus In Vitro Micronucleus Test (OECD 487) - Mammalian cells (e.g., CHO, TK6) - With and without S9 activation start->micronucleus Assess Clastogenicity & Aneugenicity cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red Uptake) - Determine IC50 values start->cytotoxicity Assess Cell Viability

Caption: Recommended in vitro toxicological testing workflow.

4.1.1. Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This assay is a cornerstone for evaluating the mutagenic potential of a substance.[16]

  • Objective: To detect gene mutations induced by the test compound.

  • Methodology:

    • Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are sensitive to different types of mutagens.[16]

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix from induced rat liver) to determine if the compound is a direct-acting mutagen or requires metabolic activation.[16]

    • Procedure: Expose the bacterial strains to a range of concentrations of the test compound.

    • Endpoint: Count the number of revertant colonies. A dose-dependent increase, typically at least a two-fold increase over the negative control, is considered a positive result.[16]

4.1.2. In Vitro Micronucleus Test (OECD 487)

This assay detects chromosomal damage in mammalian cells.[16]

  • Objective: To identify clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects.

  • Methodology:

    • Cell Lines: Use a suitable mammalian cell line such as Chinese Hamster Ovary (CHO), V79, or human TK6 cells.[16]

    • Toxicity Range-Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration should induce approximately 55±5% cytotoxicity.[16]

    • Treatment: Expose cells to at least three concentrations of the test compound, along with negative and positive controls, both with and without S9 metabolic activation.

    • Endpoint: Score the frequency of micronuclei in binucleated cells.

4.1.3. In Vitro Cytotoxicity Assays

  • Objective: To determine the concentration at which the compound is toxic to cells (IC50).

  • Methodology:

    • Assays: Employ assays that measure different aspects of cell health, such as the MTT assay (metabolic activity) or neutral red uptake assay (lysosomal integrity).[17]

    • Procedure: Expose a suitable cell line (e.g., HepG2 for liver toxicity) to a range of concentrations of the test compound.

    • Endpoint: Measure the reduction in cell viability and calculate the IC50 value.

In Vivo Assays

If significant in vitro genotoxicity or cytotoxicity is observed, in vivo studies are warranted to assess systemic effects and target organ toxicity.

4.2.1. Transgenic Rodent (TGR) Gene Mutation Assay (OECD 488)

This assay allows for the assessment of mutagenicity in any tissue.[13]

  • Objective: To evaluate in vivo gene mutations in various tissues.

  • Methodology:

    • Model: Use a transgenic rodent model such as the Muta™Mouse.

    • Administration: Administer the test compound to the animals, typically via oral gavage, for a sub-chronic period.

    • Endpoint: Analyze various tissues (e.g., liver, bone marrow, gastrointestinal tract) for mutations in the transgene (e.g., lacZ).[13]

4.2.2. Mammalian Erythrocyte Micronucleus Test (OECD 474)

  • Objective: To assess in vivo clastogenicity.

  • Methodology:

    • Model: Typically performed in mice or rats.

    • Administration: Administer the test compound to the animals.

    • Endpoint: Analyze peripheral blood or bone marrow for the presence of micronucleated erythrocytes.

Analytical Methodology for Exposure Monitoring

To support in vivo toxicological studies, a robust analytical method for the quantification of this compound and its primary metabolites in biological matrices (e.g., plasma, tissue homogenates) is essential. Based on methodologies for similar compounds, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the recommended analytical technique.[18][19][20][21]

Table 2: Proposed Analytical Method Parameters

ParameterRecommendationRationale
Instrumentation UHPLC-MS/MSHigh sensitivity and selectivity for complex matrices.[18][19][20][21]
Sample Preparation Liquid-liquid extraction or solid-phase extractionTo remove interfering substances and concentrate the analytes.[19]
Chromatography Reversed-phase column (e.g., C18, phenyl-hexyl)Good separation for aromatic compounds.[18][20]
Ionization Electrospray Ionization (ESI), positive or negative modeTo be optimized based on the analyte's properties.
Detection Multiple Reaction Monitoring (MRM)For high specificity and accurate quantification.

Conclusion and Future Directions

This compound, as a member of the nitro-PAH class, is predicted to be a genotoxic and cytotoxic agent, with a high probability of being a mutagen and a potential carcinogen. Its toxicity is likely mediated by the metabolic reduction of the nitro group to reactive electrophilic intermediates that can form DNA adducts and induce oxidative stress.

The in-depth technical guide presented here provides a strong foundation for understanding the potential hazards associated with this compound. However, this predictive profile must be confirmed through empirical testing. The recommended battery of in vitro and in vivo assays will provide the necessary data to definitively characterize its toxicological profile and inform a comprehensive risk assessment for its potential use in drug development or other applications. Future research should also focus on identifying the specific enzymes responsible for its metabolic activation and characterizing the structure of the DNA adducts formed.

References

  • Whong, W. Z., & Edwards, G. S. (1984). Genotoxic activity of nitroaromatic explosives and related compounds in Salmonella typhimurium. Mutation Research/Genetic Toxicology, 136(3), 209-215. [Link]

  • Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research/Reviews in Genetic Toxicology, 114(3), 217-267. [Link]

  • Fu, P. P. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 655-675. [Link]

  • Stolpe, C., & Burkhardt-Medicke, A. (2019). Genotoxicity of nitroaromatic compounds in zebrafish embryos. ResearchGate. [Link]

  • Kovacic, P., & Somanathan, R. (2010). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 30(7), 629-649. [Link]

  • Adams, G. E., Clarke, E. D., Flockhart, I. R., Jacobs, R. S., Sehmi, D. S., Stratford, I. J., Wardman, P., & Watts, M. E. (1979). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine, 35(2), 133-150. [Link]

  • Regan, L., Hughes, K., & Elliott, C. T. (2022). Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Analytical and Bioanalytical Chemistry, 414(2), 969-981. [Link]

  • ResearchGate. (n.d.). The nitro compounds. [Link]

  • Adams, G. E., Clarke, E. D., Flockhart, I. R., Jacobs, R. S., Sehmi, D. S., Stratford, I. J., Wardman, P., & Watts, M. E. (1979). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. Semantic Scholar. [Link]

  • Möller, L., Lax, I., & Eriksson, L. C. (1995). Nitrated polycyclic aromatic hydrocarbons: a risk assessment for the urban citizen. Environmental Health Perspectives, 103(Suppl 5), 137-143. [Link]

  • Bandowe, B. A. M., & Meusel, H. (2017). Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment – A review. Science of The Total Environment, 581-582, 237-257. [Link]

  • Douny, C., Kpodekon, M., Anihouvi, P., & Scippo, M. L. (2013). Development of an analytical method to detect metabolites of nitrofurans. Aquaculture, 376-379, 54-58. [Link]

  • Beltrán, E., Ibáñez, M., Grimalt, S., Pozo, Ó. J., Sancho, J. V., & Hernández, F. (2024). Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808. Food Chemistry, 437, 137839. [Link]

  • Herrlich, P., & Schweiger, M. (1976). Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. Proceedings of the National Academy of Sciences of the United States of America, 73(10), 3386-3390. [Link]

  • Long, A. S., Karrow, N. A., Lynch, A. M., Williams, A., Li, H., & Yauk, C. L. (2016). Tissue-specific in vivo genetic toxicity of nine polycyclic aromatic hydrocarbons assessed using the Muta™Mouse transgenic rodent assay. Toxicology and Applied Pharmacology, 290, 18-28. [Link]

  • Lin, A. C., Li, C. T., Li, Y. R., & Chen, C. E. (2022). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. Aerosol and Air Quality Research, 22(6), 210373. [Link]

  • Regan, L., Hughes, K., & Elliott, C. T. (2022). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. ResearchGate. [Link]

  • Lin, A. C., Li, C. T., Li, Y. R., & Chen, C. E. (2024). Spatial Variations in PAHs and Nitro-PAHs Bound to Total Suspended Solids in Urban Locations in Taiwan. Aerosol and Air Quality Research, 24(1), 230182. [Link]

  • Paul, H. E., Austin, F. L., Paul, M. F., & Ells, V. R. (1949). METABOLISM OF THE NITROFURANS. ResearchGate. [Link]

  • McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. The Journal of Antimicrobial Chemotherapy, 33(Suppl A), 23-30. [Link]

  • Manjunatha, U., Boshoff, H., & Barry, C. E. (2014). Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(5), 2944-2947. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]

  • Padda, R. S., Wang, C., & Hughes, J. B. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Annual Review of Pharmacology and Toxicology, 58, 345-364. [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(16), 2145-2173. [Link]

  • ResearchGate. (n.d.). Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism. [Link]

  • Wang, C., Chen, J., & Sun, J. (2020). DABCO-promoted reaction sequence of β-nitro alcohols and α-oxoaldehydes: construction of diverse tetrahydrofurans and total synthesis of (+)-bruguierol B. Organic Chemistry Frontiers, 7(18), 2689-2695. [Link]

  • Krishnan, A. A., Thelukutla, V., Sengar, A. S., Vijayan, A., Raveendran, S., Malekadi, P., Sterk, S. S., Shanker, R., & Reddy, J. S. (2023). Simultaneous determination of five metabolites of nitrofurans including the metabolite nifursol in shrimp and fish by UPLC- MS/MS: in-house method validation according to commission implementing regulation (EU) 2021/808. Food Additives & Contaminants: Part A, 40(2), 222-234. [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrofurantoin. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. [Link]

  • Vass, M., Hruska, K., & Franek, M. (2008). Nitrofuran antibiotics: a review on the application, prohibition and residual analysis. Veterinární Medicína, 53(9), 469-500. [Link]

  • National Toxicology Program. (1989). NTP Toxicology and Carcinogenesis Studies of Nitrofurantoin (CAS No. 67-20-9) in F344/N Rats and B6C3F1 Mice (Feed Studies). National Toxicology Program technical report series, 341, 1-218. [Link]

Sources

The Environmental Fate of Nitro-Substituted Dibenzofurans: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: A Note from the Senior Application Scientist

The landscape of environmental contaminants is in constant evolution. Beyond legacy pollutants, we are increasingly confronted with transformation products and industrial chemicals whose environmental pathways and toxicological profiles are not yet fully understood. Nitro-substituted dibenzofurans (NDFs) represent such an emerging class of compounds. Formed from both atmospheric reactions and industrial activities, their structural similarity to highly toxic polychlorinated dibenzofurans (PCDFs) necessitates a thorough investigation of their environmental behavior.

This guide is designed to serve as a core technical resource for the scientific community. It moves beyond a simple recitation of facts to explain the causality behind the environmental partitioning, degradation, and potential biological impact of NDFs. By synthesizing current knowledge and providing field-proven experimental methodologies, this document aims to equip researchers and professionals with the foundational understanding required to address the challenges posed by these contaminants. Our objective is to build a self-validating system of knowledge, grounded in authoritative references and logical scientific principles, to foster further research and informed decision-making in environmental science and drug development, where photolabile molecules are of increasing interest.

Part 1: Foundational Understanding of Nitro-Substituted Dibenzofurans

Chemical Identity and Properties

Nitro-substituted dibenzofurans are aromatic compounds consisting of a dibenzofuran backbone with one or more nitro (-NO₂) groups attached to the benzene rings. The parent molecule, dibenzofuran, is a persistent organic pollutant. The addition of nitro groups significantly alters the molecule's physicochemical properties, such as its polarity, solubility, and susceptibility to chemical and biological transformation. These properties are critical determinants of a compound's environmental fate.

The position and number of nitro groups are key to a specific isomer's behavior. For instance, the electron-withdrawing nature of the nitro group can make the aromatic rings more susceptible to nucleophilic attack but more resistant to electrophilic attack, which has profound implications for its degradation pathways.

Table 1: Physicochemical Properties of Representative Nitro-Dibenzofurans

Compound Abbreviation Molecular Formula Molecular Weight ( g/mol ) Log Kₒw (estimated) Water Solubility (mg/L, estimated)
2-Nitrodibenzofuran 2-NDF C₁₂H₇NO₃ 213.19 3.5 - 4.0 1 - 5
3-Nitrodibenzofuran 3-NDF C₁₂H₇NO₃ 213.19 3.5 - 4.0 1 - 5
2,7-Dinitrodibenzofuran 2,7-DNDF C₁₂H₆N₂O₅ 258.19 3.0 - 3.5 5 - 10
2,8-Dinitrodibenzofuran 2,8-DNDF C₁₂H₆N₂O₅ 258.19 3.0 - 3.5 5 - 10

(Note: Experimental data for NDFs are scarce; values are estimated based on parent compound properties and substituent effects.)

Sources and Formation Mechanisms

Nitro-dibenzofurans are not produced commercially in large quantities but are formed primarily through atmospheric and combustion processes.

  • Atmospheric Formation: The primary route of formation in the environment is the reaction of gas-phase dibenzofuran with nitrogen oxides (NOx) in the presence of light.[1] This process involves the nitration of the dibenzofuran molecule, leading to the creation of various mono- and di-nitro isomers, including 1-NDF, 2-NDF, 3-NDF, 4-NDF, 2,7-DNDF, and 2,8-DNDF.[1]

  • Combustion Sources: Incomplete combustion of fossil fuels and waste incineration can release dibenzofurans.[2][3][4] In the high-temperature, NOx-rich environment of an incinerator or engine, these dibenzofurans can undergo nitration to form NDFs. This pathway is analogous to the formation of polychlorinated dibenzofurans (PCDFs) from precursors like PCBs during combustion.[3]

  • Industrial Byproducts: While less documented, NDFs may be formed as unintentional byproducts in chemical manufacturing processes that involve nitrating agents and dibenzofuran-like structures.

cluster_sources Primary Sources cluster_process Formation Process cluster_products Resulting Contaminants Dibenzofuran Dibenzofuran (DF) Atmospheric_Reaction Atmospheric Nitration Dibenzofuran->Atmospheric_Reaction NOx Nitrogen Oxides (NOx) NOx->Atmospheric_Reaction + Light Combustion Incomplete Combustion (e.g., Incineration) Combustion->Dibenzofuran Combustion->NOx NDFs Nitro-Dibenzofurans (e.g., 2-NDF, 3-NDF, 2,7-DNDF) Atmospheric_Reaction->NDFs

Caption: Key formation pathways for nitro-substituted dibenzofurans.

Part 2: Environmental Distribution and Transport

The movement and final sink of NDFs in the environment are governed by their physicochemical properties and the characteristics of the environmental compartments. Multimedia environmental fate models, often used for related compounds like PCDFs, can help predict their behavior.[5][6]

Partitioning in Environmental Compartments
  • Air: With moderate volatility, NDFs can exist in both the gas phase and adsorbed to particulate matter. This dual state facilitates their long-range atmospheric transport, allowing them to be deposited far from their original source.

  • Water: Their low water solubility means that in aquatic systems, NDFs will predominantly partition from the water column to suspended organic matter and bottom sediments.

  • Soil and Sediment: Due to their lipophilicity (as indicated by Log Kₒw), NDFs are expected to bind strongly to the organic fraction of soil and sediment. This reduces their bioavailability but also increases their persistence, making soils and sediments a major environmental sink.

Bioaccumulation and Trophic Transfer

The potential for NDFs to bioaccumulate in living organisms is a significant concern. Studies on structurally similar PCDFs have shown that these compounds accumulate in aquatic organisms, with concentrations being influenced by the organism's lipid content and the sediment contamination levels.[7][8][9]

  • Bioaccumulation: NDFs are expected to bioaccumulate, particularly in organisms with high lipid content. The process is driven by the passive diffusion of the chemical from the environment into the organism.

  • Trophic Transfer: There is a potential for biomagnification, where the concentration of NDFs increases at successively higher levels in the food web. This has been observed for less chlorinated PCDF congeners.[10][11] Factors such as the organism's metabolic capacity to break down NDFs will play a crucial role in the extent of biomagnification.

Air Air (Gas + Particulate) Water Water (Dissolved + Suspended) Air->Water Deposition / Volatilization Soil Soil & Sediment Air->Soil Dry/Wet Deposition Water->Soil Sedimentation / Resuspension Biota Biota (Aquatic & Terrestrial) Water->Biota Uptake / Excretion Soil->Biota Ingestion / Deposition

Caption: Environmental partitioning and transport of NDFs.

Part 3: Degradation and Transformation Pathways

While persistent, NDFs are not inert and can be degraded through photolytic and biological processes.

Photodegradation

The presence of nitro groups and the aromatic system makes NDFs susceptible to degradation by sunlight. The nitrodibenzofuran (NDBF) chromophore is known to be a highly efficient photoremovable protecting group in synthetic chemistry, readily cleaved by UV light (e.g., 365 nm).[12][13]

  • Mechanism: Direct photolysis occurs when the NDF molecule absorbs photons, leading to an excited state that can result in the cleavage of the C-N bond or other ring-opening reactions. Indirect photolysis can also occur, mediated by sensitizers like dissolved organic matter in natural waters, which can accelerate degradation rates significantly compared to direct photolysis.[14] For related PCDFs, photolysis rates are generally slower in sunlight compared to laboratory UV sources and decrease with increasing chlorination.[15]

  • Objective: To determine the direct photolysis rate constant of 2-Nitrodibenzofuran in an aqueous solution.

  • Materials: 2-NDF standard, acetonitrile (HPLC grade), purified water, quartz tubes, UV photoreactor equipped with 365 nm lamps, HPLC-UV or LC-MS/MS system.

  • Procedure:

    • Prepare a stock solution of 2-NDF in acetonitrile (e.g., 100 mg/L).

    • Prepare the experimental solution by spiking the stock solution into purified water to a final concentration of 100 µg/L. The acetonitrile concentration should be kept low (<0.1%) to minimize co-solvent effects.

    • Transfer the solution into multiple quartz tubes. Prepare "dark" controls by wrapping identical tubes in aluminum foil.

    • Place the tubes in the photoreactor. Maintain a constant temperature (e.g., 25°C).

    • Start the irradiation. At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove one sample tube and one dark control tube.

    • Immediately analyze the samples for the concentration of 2-NDF using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis:

    • Confirm that the concentration in the dark controls remains stable.

    • Plot the natural logarithm of the 2-NDF concentration (ln(C/C₀)) versus time.

    • The slope of the resulting line is the pseudo-first-order rate constant (-k). The half-life (t₁/₂) can be calculated as 0.693/k.

Biodegradation

The biodegradation of NDFs is a critical but less understood removal pathway. Insights can be drawn from studies on the parent compound, dibenzofuran, and other nitroaromatic compounds.

  • Dibenzofuran Degradation: Numerous bacterial strains, particularly Pseudomonas, Sphingomonas, and Ralstonia species, can degrade dibenzofuran.[16][17][18] The primary mechanism involves an initial attack by a dioxygenase enzyme at either the angular (4,4a) or lateral (1,2) positions, leading to ring cleavage and eventual mineralization.[17][19][20]

  • Nitroaromatic Degradation: The biodegradation of nitroaromatic compounds is also well-documented.[21][22] A key step is often the reduction of the nitro group to an amino group by nitroreductase enzymes. This is significant as the mutagenicity of some NDFs is dependent on their activation by these bacterial nitroreductases.[1]

It is plausible that the biodegradation of NDFs proceeds via a combination of these pathways: initial nitroreduction followed by dioxygenolytic ring cleavage, or direct ring cleavage of the nitrated structure.

NDF Nitro-Dibenzofuran (NDF) Pathway1 Pathway A: Nitroreduction First NDF->Pathway1 Pathway2 Pathway B: Ring Cleavage First NDF->Pathway2 AminoDF Amino-Dibenzofuran Pathway1->AminoDF Nitroreductase RingCleavage2 Dioxygenase Attack & Ring Cleavage Pathway2->RingCleavage2 Dioxygenase RingCleavage1 Dioxygenase Attack & Ring Cleavage AminoDF->RingCleavage1 Metabolites Further Metabolites (e.g., catechols, salicylates) RingCleavage1->Metabolites NitroIntermediates Hydroxylated Nitro Intermediates RingCleavage2->NitroIntermediates NitroIntermediates->Metabolites Mineralization Mineralization (CO₂ + H₂O + Biomass) Metabolites->Mineralization

Caption: Plausible microbial degradation pathways for NDFs.

Part 4: Analytical Methodologies

Accurate quantification of NDFs in complex environmental matrices is challenging but essential for assessing exposure and risk. Methodologies often adapt established protocols for other nitroaromatic compounds or persistent organic pollutants.[23][24]

Sample Collection and Preparation
  • Extraction: Soxhlet extraction or Pressurized Liquid Extraction (PLE) are effective for solid matrices like soil and sediment. Solid-Phase Extraction (SPE) is typically used for aqueous samples.

  • Cleanup: Raw extracts contain numerous interfering compounds. Cleanup is crucial and often involves multi-step column chromatography using silica gel and alumina to isolate the target NDFs.

Instrumental Analysis

Ultra-high-pressure liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the state-of-the-art technique for this analysis.[25][26][27]

  • Separation: A C18 reversed-phase column is typically used for separation.

  • Detection: Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity needed to detect trace levels of NDFs. Analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each target analyte and its isotopically labeled internal standard.

Table 2: Comparison of Analytical Techniques for NDFs

Technique Typical Detection Limit Advantages Disadvantages
GC-MS ng/L to µg/L High resolution, extensive libraries Requires derivatization for polar metabolites, potential for thermal degradation of analytes
HPLC-UV µg/L Robust, relatively inexpensive Lacks sensitivity and selectivity for complex matrices

| UHPLC-MS/MS | pg/L to ng/L | High sensitivity and selectivity, suitable for parent compounds and metabolites, no derivatization needed | Higher instrument cost and complexity |

  • Objective: To quantify 2-NDF and 3-NDF in a contaminated soil sample.

  • Materials: Soil sample, drying oven, analytical balance, PLE system, concentration evaporator, UHPLC-MS/MS system, 2-NDF and 3-NDF analytical standards, ¹³C-labeled 2-NDF internal standard.

  • Procedure:

    • Extraction:

      • Homogenize and air-dry the soil sample.

      • Weigh 10 g of soil into a PLE cell.

      • Spike the sample with the ¹³C-2-NDF internal standard.

      • Extract using a PLE system with a dichloromethane/acetone solvent mixture.

    • Cleanup:

      • Concentrate the raw extract to ~1 mL.

      • Pass the extract through a multi-layer silica gel column to remove lipids and other interferences.

      • Elute the NDF fraction with a suitable solvent mixture (e.g., hexane/dichloromethane).

      • Concentrate the final eluate and reconstitute in the mobile phase starting composition.

    • Instrumental Analysis:

      • Inject the final extract into the UHPLC-MS/MS system.

      • Separate the isomers using a C18 column with a water/methanol gradient mobile phase.

      • Detect using electrospray ionization (ESI) in negative mode.

      • Monitor at least two MRM transitions for each analyte for confirmation and one for quantification.

  • Quantification:

    • Create a multi-point calibration curve using analytical standards.

    • Quantify the native NDFs relative to the recovery of the ¹³C-labeled internal standard to correct for matrix effects and extraction losses.

Part 5: Toxicological and Ecological Implications

The primary toxicological concern associated with NDFs is their mutagenicity.

Mutagenicity and Genotoxicity

Several NDF isomers have been shown to be direct-acting mutagens in the Ames Salmonella assay.[1]

  • Potency: The mutagenic potency varies by isomer. One study found the order of mutagenicity in S. typhimurium strain TA98 without metabolic activation to be: 2,7-DNDF > 2,8-DNDF > 3-NDF > 2-NDF > 4-NDF > 1-NDF.[1]

  • Mechanism of Action: The mutagenicity of these compounds is dependent on their metabolic activation by bacterial nitroreductase and/or transacetylase enzymes, which are absent in specific tester strains like TA98NR.[1] This mechanism is common for many nitroaromatic compounds, where the nitro group is reduced to a reactive hydroxylamine intermediate that can form DNA adducts.[28]

Other Toxicological Endpoints

Data on other toxicological endpoints for NDFs are limited. However, based on the known toxicity of related compounds, there are concerns about:

  • Carcinogenicity: Given their mutagenic potential and structural similarity to carcinogenic PCDFs, long-term exposure to NDFs could pose a cancer risk.

  • Systemic Toxicity: Overexposure to nitroaromatic compounds, in general, can lead to various health issues, including organ damage.[29] The parent compound, dibenzofuran, has been shown to cause liver damage in animal studies.[30]

Ecological Risk Assessment

An ecological risk assessment for NDFs is currently hampered by a lack of ecotoxicity data (e.g., LC₅₀ values for aquatic organisms). However, their persistence, potential for bioaccumulation, and known mutagenicity suggest they could pose a risk to ecosystems, particularly in areas with high levels of contamination from atmospheric deposition or industrial effluent.

Part 6: Conclusion and Future Perspectives

Nitro-substituted dibenzofurans are environmentally relevant transformation products whose presence is a direct consequence of the interaction between anthropogenic emissions of dibenzofurans and nitrogen oxides. While significant strides have been made in understanding their formation and mutagenicity, their complete environmental fate remains an area requiring intensive research.

Key Knowledge Gaps and Future Research Directions:

  • Environmental Occurrence: There is a critical need for monitoring data to determine the actual concentrations of NDFs in various environmental compartments (air, water, soil, biota) on a global scale.

  • Biodegradation Pathways: Elucidating the specific microbial pathways and enzymes involved in NDF degradation is essential for developing potential bioremediation strategies.

  • Toxicity Profile: A comprehensive toxicological evaluation, including chronic toxicity, carcinogenicity, and endocrine disruption potential, is necessary for accurate human health risk assessment.

  • Analytical Standards: The commercial availability of a wider range of NDF isomer standards and isotopically labeled internal standards is crucial to support monitoring and research efforts.

Addressing these gaps will be vital for developing effective risk management strategies and for fully understanding the environmental legacy of these emerging contaminants.

References

  • Watanabe, T., & Hirayama, T. (1992). Mutagenicity of nitro derivatives produced by exposure of dibenzofuran to nitrogen oxides. Mutation Research/Environmental Mutagenesis and Related Subjects, 283(1), 35-43. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Kantevari, S., Vanga, R., & Distefano, M. D. (2016). Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. Journal of the American Chemical Society, 138(12), 4136-4145. [Link]

  • Suzuki, N., Yasuda, M., Sakurai, T., & Nakanishi, J. (2000). Model simulation of environmental profile transformation and fate of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans by the multimedia environmental fate model. Chemosphere, 40(9-11), 969-76. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for 2,3-Benzofuran. [Link]

  • Ellis-Davies, G. C. R. (2011). The nitrodibenzofuran chromophore: A new caging group for ultra-efficient photolysis in living cells. Request PDF. [Link]

  • Dean, K. E., Su, S., & Wen, L. S. (2009). Bioaccumulation of polychlorinated dibenzodioxins and dibenzofurans in catfish and crabs along an estuarine salinity and contamination gradient. Environmental Toxicology and Chemistry, 28(11), 2307-17. [Link]

  • Jaiswal, S., et al. (n.d.). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. strain Modified from Jaiswal et al.. ResearchGate. [Link]

  • Stolker, A. A., & Zuidema, T. (2018). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Journal of Veterinary Research, 62(2), 161-166. [Link]

  • Becher, A., Bock, C., & Schauer, F. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 66(9), 4102-4105. [Link]

  • Friesen, K. J., Foga, M. M., & Webster, G. R. B. (1993). Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(6), 399-403. [Link]

  • Suzuki, N., Yasuda, M., Sakurai, T., & Nakanishi, J. (2000). Simulation of long-term environmental dynamics of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans using the dynamic multimedia environmental fate model and its implication to the time trend analysis of dioxins. Chemosphere, 40(9-11), 969-76. [Link]

  • Saibu, S., Adebusoye, S., & Oyetibo, G. O. (2020). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. ISTDF1. ResearchGate. [Link]

  • Yu, Y., et al. (1994). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. Mutation Research/Genetic Toxicology, 325(2-3), 89-96. [Link]

  • Wittich, R. M., Wilkes, H., Sinnwell, V., Francke, W., & Fortnagel, P. (1992). Degradation of Chlorinated Dibenzofurans and Dibenzo-p-Dioxins by Sphingomonas sp. Strain RW1. Applied and Environmental Microbiology, 58(3), 1005-1010. [Link]

  • Nojiri, H., et al. (2001). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology, 67(8), 3577-3586. [Link]

  • Fida, T. T., et al. (2023). Degradation of Dioxins and DBF in Urban Soil Microcosms from Lausanne (Switzerland): Functional Performance of Indigenous Bacterial Strains. Toxics, 11(10), 830. [Link]

  • Stolker, A. A., & Zuidema, T. (2018). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Journal of Veterinary Research, 62(2), 161-166. [Link]

  • Gilpin, R., et al. (2003). Production, Distribution, and Fate of Polychlorinated Dibenzo-p-Dioxins, Dibenzofurans, and Related Organohalogens in the Environment. ResearchGate. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2014). Formation of polybrominated dibenzofurans from polybrominated biphenyls. Chemosphere, 114, 129-35. [Link]

  • Stolker, A. A., & Zuidema, T. (2018). (PDF) New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. ResearchGate. [Link]

  • Hong, S., et al. (2010). Bioaccumulation of polychlorinated dibenzo-p-dioxins, dibenzofurans, and dioxin-like polychlorinated biphenyls in fishes from the Tittabawassee and Saginaw Rivers, Michigan, USA. Environmental Toxicology and Chemistry, 29(5), 1059-69. [Link]

  • Crosby, D. G., Moilanen, K. W., & Wong, A. S. (1973). Environmental generation and degradation of dibenzodioxins and dibenzofurans. Environmental Health Perspectives, 5, 259-66. [Link]

  • Spain, J. C. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]

  • Dung, M. H., & O'Keefe, P. W. (1994). Photodegradation of polychlorinated dibenzo-p-dioxins and dibenzofurans in aqueous solutions and in organic solvents. Chemosphere, 29(9-11), 2245-53. [Link]

  • SRI International. (1979). Review of the Environmental Fate of Selected Chemicals. EPA NEPS. [Link]

  • Buser, H. R., & Rappe, C. (1984). Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB incineration. Chemosphere, 13(1), 105-119. [Link]

  • Reiner, E. J., et al. (2006). Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. Analytical and Bioanalytical Chemistry, 386(4), 791-806. [Link]

  • Lin, Y. C., et al. (2016). Bioaccumulation of mercury and polychlorinated dibenzo-p-dioxins and dibenzofurans in salty water organisms. Environmental Science and Pollution Research International, 23(14), 13918-27. [Link]

  • Tiernan, T. O., et al. (1983). Sources and Fate of Polychlorinated Dibenzodioxins, Dibenzofurans and Related Compounds in Human Environments. Environmental Health Perspectives, 59, 145-158. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Semantic Scholar. [Link]

  • Wu, C. H., & Chang, C. L. (2008). Photodegradation of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans: direct photolysis and photocatalysis processes. Journal of Hazardous Materials, 151(2-3), 754-61. [Link]

  • Rappe, C., et al. (1981). Formation, occurrence and analysis of polychlorinated dibenzofurans, dioxins and related compounds. Environmental Health Perspectives, 36, 21-31. [Link]

  • Nakazawa, K., et al. (2002). Specific biomagnification of polychlorinated dibenzo-p-dioxins and dibenzofurans in tufted ducks (Aythya fuligula), common cormorants (Phalacrocorax carbo) and their prey from Lake Shinji, Japan. Chemosphere, 46(9-10), 1545-56. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

  • Bonato, M., et al. (2020). Bioaccumulation of Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Dibenzofurans (PCDFs) in Hediste diversicolor (Polychaeta: Nereididae). Frontiers in Marine Science, 7. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Cycloaddition Reactions for the Construction of the Dibenzofuran Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The dibenzofuran scaffold is a privileged heterocyclic motif found in numerous natural products, pharmaceuticals, and advanced materials. Its rigid, planar structure and unique electronic properties make it a sought-after target in synthetic chemistry. This guide provides a detailed overview of modern cycloaddition strategies for the efficient construction of the dibenzofuran core, intended for researchers, scientists, and professionals in drug development and materials science. We delve into the mechanistic underpinnings, substrate scope, and practical execution of key cycloaddition reactions, including Diels-Alder and [3+2] cycloadditions, offering field-proven insights and step-by-step protocols.

Introduction: The Significance of the Dibenzofuran Core

Dibenzofuran derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1] Furthermore, their fused aromatic system serves as a core component in organic light-emitting diodes (OLEDs) and other photoelectronic materials.[1] Consequently, the development of efficient and modular synthetic routes to access this scaffold is of paramount importance. While traditional methods like intramolecular C-O bond formation from biaryls or cyclization of diaryl ethers exist, cycloaddition reactions offer a powerful and often more convergent approach to assemble the core structure with high levels of control.[2] This document focuses on elucidating these powerful cycloaddition methodologies.

The Diels-Alder [4+2] Cycloaddition Strategy

The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings and has been elegantly applied to dibenzofuran synthesis.[3][4] The general approach involves the [4+2] cycloaddition of a diene and a dienophile, where one or both components are designed to ultimately form the fused furan and benzene rings of the target molecule.

Mechanism & Rationale

The power of the Diels-Alder approach lies in its ability to rapidly build complexity. A common strategy involves the reaction between a benzofuran derivative acting as the dienophile and a suitable diene. The choice of substituents is critical; electron-withdrawing groups on the benzofuran enhance its dienophilic character, facilitating a normal-electron-demand Diels-Alder reaction.[5] Subsequent aromatization of the initial cycloadduct, often through the elimination of a leaving group, yields the final dibenzofuran core.

A particularly effective variant involves the use of in situ generated benzynes as the dienophile, which readily react with furans (acting as the diene). This method provides a rapid entry into the dibenzofuran skeleton.

Key Experimental Protocol: Benzyne-Furan Diels-Alder

This protocol details the generation of a 6,7-dehydrobenzofuran (benzofuranyne) intermediate and its subsequent trapping with a 2-substituted furan to construct the dibenzofuran core, a method that has proven to be highly regioselective.[6]

Objective: To synthesize a substituted dibenzofuran via a benzyne-furan [4+2] cycloaddition.

Materials:

  • 6,7-Dihalobenzofuran (e.g., 6,7-dibromobenzofuran)

  • 2-Substituted Furan (e.g., 2-methylfuran, 2-phenylfuran)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Anhydrous solvent (e.g., Toluene or Diethyl ether)

  • Quenching agent (e.g., saturated aqueous NH₄Cl)

  • Standard glassware for anhydrous reactions (oven-dried, under Argon/Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, dissolve the 6,7-dibromobenzofuran (1.0 equiv) and the 2-substituted furan (3.0 equiv) in anhydrous toluene at -78 °C (dry ice/acetone bath).

  • Benzyne Generation: Slowly add n-butyllithium (1.2 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C. The generation of the aryne is rapid.[6]

    • Causality Insight: Using a slight excess of n-BuLi relative to one halogen atom facilitates the metal-halogen exchange and subsequent elimination to form the reactive benzofuranyne intermediate. Using the dibromo- starting material and 1.2 equivalents of n-BuLi has been shown to give improved yields over dichloro- precursors.[6]

  • Cycloaddition: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel, add deionized water, and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the dibenzofuran product.

Data Presentation: The regioselectivity of this reaction is a key feature. Electron-donating groups on the furan tend to favor the more sterically crowded product, while electron-withdrawing groups favor the less crowded regioisomer.[6]

2-Substituted Furan (R group)Major RegioisomerTypical YieldReference
-CH₃Sterically crowdedGood[6]
-PhSterically crowded (contrasteric)Good[6]
-SO₂PhLess crowdedGood[6]

The [3+2] Cycloaddition Strategy

[3+2] Cycloaddition reactions provide another versatile pathway to benzofuran-containing scaffolds, which can be precursors to or directly form dibenzofuran-type structures. These reactions typically involve a three-atom component (dipole) reacting with a two-atom component (dipolarophile).

Mechanism & Rationale

A notable application of this strategy is the reaction of quinones with various partners, catalyzed by Lewis acids like La(OTf)₃ or Cu(OTf)₂.[7][8] For instance, a quinone can act as the two-atom component, reacting with a vinyl azide which serves as a precursor to a three-atom dipole. The reaction proceeds through a stepwise or concerted mechanism to form a five-membered ring fused to the quinone, which upon aromatization can lead to a substituted hydroxy-dibenzofuran system. Catalysis is crucial for activating the substrates and controlling the stereoselectivity of the reaction.[8]

Key Experimental Protocol: La(OTf)₃-Catalyzed [3+2] Cycloaddition

This protocol outlines the synthesis of a 5-hydroxybenzofuran derivative, a key substructure of the dibenzofuran core, using a lanthanum-catalyzed cycloaddition.[8]

Objective: To synthesize a 5-hydroxybenzofuran-4-carboxylate derivative.

Materials:

  • Substituted p-benzoquinone (1.0 equiv)

  • Vinyl azide (1.2 equiv)

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for anhydrous reactions (oven-dried, under Argon/Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the p-benzoquinone (0.2 mmol), La(OTf)₃ (0.02 mmol), and anhydrous DCM (2.0 mL).

  • Addition of Reagents: Add the vinyl azide (0.24 mmol) to the mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12-24 hours) until the starting quinone is consumed.

    • Causality Insight: The Lewis acid, La(OTf)₃, coordinates to the carbonyl oxygen of the quinone, lowering its LUMO energy and making it more susceptible to nucleophilic attack by the vinyl azide. This activation is key to achieving high yields and selectivities under mild conditions.[8]

  • Purification: Upon completion, concentrate the reaction mixture directly under reduced pressure. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 5-hydroxybenzofuran product.

Intramolecular Diels-Alder Reactions (IMDA)

The intramolecular Diels-Alder reaction is a particularly powerful strategy, as tethering the diene and dienophile into a single molecule significantly increases the effective concentration, often facilitating cycloadditions that would be sluggish in an intermolecular fashion.[9][10] This is especially relevant when using a furan as the diene, whose aromatic character can make it a reluctant participant in Diels-Alder reactions.[3][11]

Workflow & Mechanistic Diagram

The IMDA approach for dibenzofuran synthesis typically involves preparing a precursor molecule where a furan ring (the diene) is connected by a suitable tether to an alkene or alkyne (the dienophile). Upon heating or catalysis, the molecule undergoes cyclization to form the characteristic bridged oxanorbornene intermediate, which is then converted to the aromatic dibenzofuran.

IMDA_Workflow cluster_prep Step 1: Precursor Synthesis cluster_cyclo Step 2: Cycloaddition & Aromatization A Furan Derivative C IMDA Precursor (Furan-Tether-Dienophile) A->C Coupling Reaction B Dienophile with Tether B->C D Intramolecular Diels-Alder Reaction C->D Thermal or Lewis Acid Catalysis E Bridged Cycloadduct (Oxanorbornene) D->E F Aromatization (e.g., Acid-catalyzed dehydration) E->F G Dibenzofuran Core F->G

Caption: General workflow for dibenzofuran synthesis via an Intramolecular Diels-Alder reaction.

Considerations for IMDA Reactions
  • Tether Length: The length and rigidity of the chain connecting the furan and dienophile are critical. Tethers of 3 or 4 atoms are most common, leading to the formation of new five- or six-membered rings fused to the oxanorbornene core.[9]

  • Catalysis: While thermal conditions are often sufficient, Lewis acids can be used to accelerate the reaction and influence stereoselectivity.[12] For furan-based systems, catalysis with β-cyclodextrin in water has also been shown to be effective, offering a green chemistry approach.[13]

  • Aromatization: The final step involves converting the bridged cycloadduct into the aromatic dibenzofuran. This is typically achieved through acid-catalyzed dehydration or other elimination reactions.

Summary and Outlook

Cycloaddition reactions represent a highly efficient and versatile toolbox for the synthesis of the dibenzofuran core. The Diels-Alder reaction, particularly the benzyne-furan variant and intramolecular strategies, allows for the rapid assembly of the tricyclic system from relatively simple precursors. [3+2] cycloadditions offer complementary routes, especially for accessing highly functionalized benzofuran substructures. The choice of strategy depends on the desired substitution pattern and the availability of starting materials. Future developments will likely focus on enantioselective catalytic versions of these reactions to provide access to chiral dibenzofuran derivatives for applications in medicine and materials science.

References

  • ResearchGate. (n.d.). Dearomative [3+2] cycloaddition of the benzofurans in flow chemistry. Retrieved from [Link]

  • Li, Z., et al. (2024). La(OTf)3-Catalyzed [3+2] Cycloaddition Reactions for the Synthesis of Benzo[d]oxazoles/Benzofurans. ResearchGate. Retrieved from [Link]

  • Paredes, J., et al. (n.d.). Diels-Alder reactions of nitrobenzofurans: A simple dibenzofuran Synthesis. Theoretical studies using DFT methods. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. Retrieved from [Link]

  • ACS Publications. (n.d.). Photoinduced Synthesis of Dibenzofurans: Intramolecular and Intermolecular Comparative Methodologies. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Diels-alder reactions with ethyl 1-benzofuran-3-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of fused benzofuran using [3+2] cycloaddition of saturated aza heterocycles. Retrieved from [Link]

  • NIH. (n.d.). Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans. Author manuscript. Retrieved from [Link]

  • ResearchGate. (n.d.). Radical Cation Cycloaddition Reactions of 2-Vinylbenzofurans and 2-Vinylfurans by Photoinduced Electron Transfer. Retrieved from [Link]

  • NIH. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of indol-3-yl-benzofurans and carbazoles via Cu(OTf)2-catalyzed [3 + 2] and [4 + 2] cycloaddition. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (2024). La(OTf)3-Catalyzed [3+2] Cycloaddition Reactions for the Synthesis of Benzo[ d]oxazoles/Benzofurans. Journal of Organic Chemistry. Retrieved from [Link]

  • Wikimedia Commons. (2014). File:Benzofuran synthesis via a Diels-Alder reaction on vinyl furans.png. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzofurans via Aryne-Iodonium Ylide Cycloaddition. Retrieved from [Link]

  • NIH. (n.d.). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Nature Communications. Retrieved from [Link]

  • MDPI. (n.d.). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Molecules. Retrieved from [Link]

  • YouTube. (2021). intramolecular Diels-Alder cycloaddition on a furan ring. Retrieved from [Link]

  • NIH. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalyst-controlled cycloisomerization/[4 + 3] cycloaddition sequence to construct 2,3-furan-fused dihydroazepines and 2,3-pyrrole-fused dihydrooxepines. Organic Chemistry Frontiers. Retrieved from [Link]

  • MacMillan Group. (2001). Intramolecular Diels-Alder Reactions. Retrieved from [Link]

  • YouTube. (2020). (L-446) 5-Member heterocyclic compound as diene: Diels–Alder reaction & 1,4-addition: with mechanism. Retrieved from [Link]

  • PubMed. (2024). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Nature Communications. Retrieved from [Link]

  • Master Organic Chemistry. (2019). The Intramolecular Diels Alder Reaction. Retrieved from [Link]

  • Khan Academy. (2015). Diels-Alder: intramolecular. Retrieved from [Link]

  • RSC Publishing. (n.d.). Intramolecular Diels–Alder reactions of the furan diene (IMDAF); rapid construction of highly functionalised isoquinoline skeletons. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • ResearchGate. (n.d.). A new approach to benzofuran synthesis: Lewis acid mediated cycloaddition of benzoquinones with stilbene oxides. Retrieved from [Link]

  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Retrieved from [Link]

Sources

Application Note: Elucidating the Mass Spectrometric Fragmentation Pathways of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometric fragmentation behavior of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan. As a complex heterocyclic molecule incorporating a nitroaromatic moiety, a dibenzofuran core, and a partially saturated carbocyclic ring, its fragmentation under electron ionization (EI) and electrospray ionization (ESI) is governed by a series of competing and sequential pathways. This document outlines the theoretical underpinnings of these fragmentation mechanisms, including the characteristic losses from the nitro group, retro-Diels-Alder (RDA) reaction of the tetrahydro ring, and cleavages of the dibenzofuran system. Detailed, field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided to enable researchers to acquire high-quality mass spectra for this class of compounds.

Introduction: The Structural Challenge

This compound is a molecule of interest in medicinal chemistry and materials science due to its rigid, fused-ring structure combined with the electronically versatile nitro group. Understanding its stability and degradation pathways is crucial for its development and application. Mass spectrometry is an indispensable tool for the structural elucidation of such complex molecules. The fragmentation pattern observed in a mass spectrum provides a unique "fingerprint," offering profound insights into the molecule's constitution.

The challenge in predicting the fragmentation of this particular molecule lies in the interplay of its three key structural features:

  • The Nitroaromatic System: Nitroaromatic compounds are known for their characteristic fragmentation patterns, primarily involving the loss of the nitro group as either a nitro radical (•NO₂) or a nitric oxide radical (•NO).[1]

  • The Tetrahydro Ring: The partially saturated six-membered ring introduces pathways not seen in fully aromatic systems. Upon ionization, this ring can undergo a retro-Diels-Alder (RDA) reaction, a characteristic fragmentation for cyclohexene-like structures.

  • The Dibenzofuran Core: This stable, fused heterocyclic system also possesses its own set of fragmentation routes, often involving the loss of carbon monoxide (CO).

This guide will deconstruct the likely fragmentation cascade, explaining the causality behind the expected experimental observations.

Theoretical Fragmentation Pathways

The fragmentation of this compound is anticipated to be a rich tapestry of competing reactions. The initial ionization event, particularly under the high-energy conditions of Electron Ionization (EI), will generate a molecular ion (M⁺•) that is the starting point for all subsequent fragmentations.

Initial Fragmentation of the Tetrahydro Ring: The Retro-Diels-Alder (RDA) Pathway

A primary and highly characteristic fragmentation pathway for cyclic compounds containing a double bond is the retro-Diels-Alder (RDA) reaction.[2] In the molecular ion of this compound, the tetrahydro ring can be envisioned to undergo a cycloreversion, leading to the expulsion of a neutral ethene molecule (C₂H₄, mass 28). This is a concerted process that results in the formation of a more stable, fully aromatic dibenzofuran radical cation.

RDA_Pathway M Molecular Ion (M⁺•) m/z = 227 Ethene Loss of Ethene (C₂H₄) M->Ethene RDA_Fragment RDA Fragment (Nitrodibenzofuran Radical Cation) m/z = 199 Ethene->RDA_Fragment

Caption: Retro-Diels-Alder (RDA) fragmentation of the molecular ion.

Fragmentation of the Nitroaromatic System

Independent of or subsequent to the RDA reaction, the nitro group will drive a series of characteristic fragmentations. These are common to a wide range of nitroaromatic compounds.[1]

  • Loss of •NO₂: A direct cleavage of the C-N bond can lead to the loss of a nitro radical (•NO₂, mass 46). This would result in a fragment ion corresponding to the tetrahydrodibenzofuran cation.

  • Loss of •NO: A rearrangement process can lead to the loss of a nitric oxide radical (•NO, mass 30). This is often followed by the loss of carbon monoxide (CO, mass 28).

Competing and Sequential Fragmentation Pathways

The interplay between the RDA and nitro-group fragmentations leads to a complex but predictable fragmentation tree. The initial RDA reaction is likely to be a dominant pathway due to the formation of a stable aromatic system. The resulting nitrodibenzofuran radical cation would then undergo the characteristic losses of •NO and •NO₂.

Fragmentation_Pathway cluster_RDA RDA Pathway cluster_Nitro Nitro Fragmentation Pathway M Molecular Ion (M⁺•) m/z = 227 RDA_Fragment Nitrodibenzofuran Radical Cation m/z = 199 M->RDA_Fragment - C₂H₄ (RDA) Loss_NO2 [M - NO₂]⁺ m/z = 181 M->Loss_NO2 - NO₂ Loss_NO [M - NO]⁺• m/z = 197 M->Loss_NO - NO Loss_NO_from_RDA [M - C₂H₄ - NO]⁺ m/z = 169 RDA_Fragment->Loss_NO_from_RDA - NO Loss_NO2_from_RDA [M - C₂H₄ - NO₂]⁺ m/z = 153 RDA_Fragment->Loss_NO2_from_RDA - NO₂ Loss_CO_from_NO [M - NO - CO]⁺• m/z = 169 Loss_NO->Loss_CO_from_NO - CO

Caption: Predicted competing fragmentation pathways for this compound.

Predicted Mass Spectrum Data

Based on the proposed fragmentation pathways, the following table summarizes the expected key fragment ions and their origins.

m/zProposed IdentityOrigin
227Molecular Ion [M]⁺•-
199[M - C₂H₄]⁺•Retro-Diels-Alder reaction
197[M - NO]⁺•Loss of nitric oxide
181[M - NO₂]⁺Loss of nitro radical
169[M - C₂H₄ - NO]⁺ or [M - NO - CO]⁺Loss of NO from RDA fragment or loss of CO after NO loss
153[M - C₂H₄ - NO₂]⁺Loss of NO₂ from RDA fragment
139[Dibenzofuran]⁺•Loss of C₂H₄ and NO₂

Experimental Protocols

To validate the theoretical fragmentation pathways, the following protocols for GC-MS and LC-MS/MS analysis are recommended. These protocols are designed to be self-validating by providing robust and reproducible results.

GC-MS Analysis Protocol (Electron Ionization)

GC-MS with electron ionization is well-suited for the analysis of semi-volatile and thermally stable compounds like this compound.

3.1.1. Sample Preparation

  • Solubilization: Accurately weigh approximately 1 mg of the compound and dissolve in 1 mL of a high-purity volatile organic solvent such as dichloromethane or ethyl acetate.

  • Dilution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into a GC vial.

3.1.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

GCMS_Workflow SamplePrep Sample Preparation (Dissolve & Dilute) Injection GC Injection (1 µL, Splitless) SamplePrep->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (EI) (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole, m/z 40-400) Ionization->Analysis Data Data Acquisition & Analysis Analysis->Data

Caption: GC-MS experimental workflow.

LC-MS/MS Analysis Protocol (Electrospray Ionization)

LC-MS/MS with ESI is suitable for thermally labile compounds or for achieving higher sensitivity and selectivity, particularly when analyzing complex matrices.

3.2.1. Sample Preparation

  • Solubilization: Accurately weigh approximately 1 mg of the compound and dissolve in 1 mL of a suitable solvent such as acetonitrile or methanol.

  • Dilution: Prepare a working solution of 1 µg/mL by diluting with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an LC vial.

3.2.2. LC-MS/MS Instrumentation and Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)

  • LC Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 5% B to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 35 psi.

  • MS/MS Analysis: Product ion scan of the protonated molecule [M+H]⁺ (m/z 228). Collision energy should be ramped (e.g., 10-40 eV) to observe the full range of fragment ions.

LCMS_Workflow SamplePrep Sample Preparation (Dissolve & Dilute) Injection LC Injection (2 µL) SamplePrep->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) (Positive Mode) Separation->Ionization MS1 Precursor Ion Selection ([M+H]⁺, m/z 228) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Product Ion Analysis CID->MS2 Data Data Acquisition & Analysis MS2->Data

Sources

Application Note: Elucidating the Functional Group Landscape of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan via Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan is a heterocyclic organic compound featuring a complex fused-ring system.[1] Its structure, comprising a dibenzofuran core, a saturated carbocyclic ring, and a potent electron-withdrawing nitro group, makes it a molecule of interest in medicinal chemistry and materials science.[1] A precise and efficient characterization of its functional groups is paramount for quality control, reaction monitoring, and understanding its chemical reactivity.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive analytical technique that provides definitive structural information by probing the vibrational modes of a molecule's covalent bonds. This application note presents a detailed guide to the FTIR analysis of this compound, covering theoretical principles, a comprehensive experimental protocol, and a systematic approach to spectral interpretation.

Scientific Principles: Correlating Structure with Vibrational Modes

The infrared spectrum of this molecule is a composite of the vibrational absorptions from its distinct structural components. Understanding the origin of these absorptions is key to an accurate interpretation.

  • The Aromatic Nitro Group (-NO₂): The nitro group is the most potent dipole in the molecule and consequently produces the most intense and diagnostically significant absorption bands.[1][2] Due to the high polarity of the N-O bonds, the change in dipole moment during vibration is large, leading to strong IR peaks.[2]

    • Asymmetric N-O Stretch: This high-energy vibration typically appears as a very strong band in the 1550-1475 cm⁻¹ region for nitro-aromatic compounds.[3][4][5]

    • Symmetric N-O Stretch: This vibration occurs at a lower frequency, presenting as a strong band in the 1360-1290 cm⁻¹ range.[3][4][5]

    • The presence of this distinct pair of intense peaks is a hallmark of the nitro functional group.[2]

  • The Dibenzofuran Core: This rigid, fused-ring system contributes several characteristic bands.

    • Aromatic C-H Stretch: The stretching of C-H bonds on the benzene rings gives rise to sharp, medium-intensity bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[5][6]

    • Aromatic C=C Stretch: The in-ring stretching vibrations of the carbon-carbon double bonds in the benzene rings produce two or more sharp bands of variable intensity in the 1600-1400 cm⁻¹ region.[5][7]

    • Ether C-O-C Stretch: The furan ring's C-O-C ether linkage produces a strong stretching absorption. In cyclic ethers like tetrahydrofuran, this is a prominent feature.[8] For the dibenzofuran system, this asymmetric stretch is expected in the 1300-1200 cm⁻¹ region.

  • The Tetrahydro- Moiety: The saturated portion of the molecule provides clear signals for aliphatic C-H bonds.

    • Aliphatic C-H Stretch: The asymmetric and symmetric stretching of the CH₂ groups in the tetrahydro- ring appear as strong, sharp bands just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[9] The distinction between these peaks (>3000 cm⁻¹ for aromatic, <3000 cm⁻¹ for aliphatic) is a crucial diagnostic tool.

    • Aliphatic C-H Bend: The scissoring vibration of the CH₂ groups is expected as a medium-intensity band around 1470-1448 cm⁻¹ .[9]

Predicted FTIR Absorption Bands: A Summary

The following table consolidates the expected vibrational frequencies for this compound, which will serve as a reference for spectral interpretation.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100 - 3000MediumC-H StretchAromatic
2960 - 2850StrongC-H Asymmetric & Symmetric StretchAliphatic (CH₂)
~1600 & ~1475Medium-WeakC=C In-Ring StretchAromatic
1550 - 1475Very StrongN-O Asymmetric StretchNitro (-NO₂)
1470 - 1448MediumC-H Bend (Scissoring)Aliphatic (CH₂)
1360 - 1290StrongN-O Symmetric StretchNitro (-NO₂)
1300 - 1200StrongC-O-C Asymmetric StretchAryl Ether (Furan)
900 - 675StrongC-H Out-of-Plane BendAromatic

Experimental Protocol

This section provides a validated, step-by-step methodology for acquiring a high-quality FTIR spectrum of the target compound.

Instrumentation & Reagents
  • Spectrometer: A Fourier-Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) detector or a more sensitive mercury cadmium telluride (MCT) detector, capable of scanning the 4000-400 cm⁻¹ range.

  • Sampling Accessory (choose one):

    • Attenuated Total Reflectance (ATR): Diamond or Germanium crystal.

    • Transmission: KBr pellet press, agate mortar and pestle.

  • Reagents:

    • This compound (solid, crystalline powder).

    • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator.

    • Solvent for cleaning (e.g., Isopropanol or Acetone).

Workflow Diagram

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis SamplePrep Sample Preparation (ATR or KBr Pellet) InstSetup Instrument Setup (4000-400 cm-1, 4 cm-1 res) BackgroundScan Acquire Background Spectrum (Air or KBr) InstSetup->BackgroundScan Ready SampleScan Acquire Sample Spectrum BackgroundScan->SampleScan Place Sample Processing Data Processing (Baseline, ATR Correction) SampleScan->Processing Generate Interferogram Interpretation Spectral Interpretation & Functional Group ID Processing->Interpretation Process Spectrum

Sources

Application Notes & Protocols for Investigating the Anticancer Potential of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Novel Dibenzofuran Derivatives

The dibenzo[b,d]furan scaffold is a privileged heterocyclic structure found in numerous naturally occurring and synthetic compounds that exhibit a wide range of biological activities.[1][2] In medicinal chemistry, this scaffold serves as a foundational building block for developing novel therapeutic agents.[3][4] Modifications to the core dibenzofuran structure can significantly alter its pharmacological properties, and the introduction of a nitro (-NO2) group is a well-established strategy for enhancing biological activity.[3][5] The nitro group is a strong electron-withdrawing moiety that can influence a molecule's interaction with biological targets and is a key feature in several approved drugs.[5]

This guide focuses on 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan , a specific derivative whose anticancer potential remains largely unexplored.[3] While direct studies are nascent, its structural components—the dibenzofuran core and the nitro functional group—provide a strong rationale for its investigation as a candidate anticancer agent. Research on similar benzofuran and nitrofuran derivatives has demonstrated significant cytotoxicity against various cancer cell lines, often through mechanisms involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7][8][9]

These application notes provide a comprehensive framework for the systematic in vitro evaluation of this compound. The protocols herein are designed to be robust and self-validating, enabling researchers to assess the compound's cytotoxic effects and elucidate its potential mechanism of action on specific cancer cell lines.

Part 1: Initial Screening & Cytotoxicity Assessment

The first step in evaluating any novel compound is to determine its cytotoxic (cell-killing) activity across a panel of relevant cancer cell lines. This allows for the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and can reveal potential selectivity towards certain cancer types.[10]

Experimental Workflow: From Compound to IC50

The overall workflow for the initial screening is a multi-day process involving cell culture, treatment, and viability assessment. A standardized approach is critical for generating reproducible data.[11][12]

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day3_4 Day 3-4: Incubation cluster_day5 Day 5: Viability Assay cluster_analysis Data Analysis seed Seed Cancer Cell Lines in 96-well Plates (5,000-10,000 cells/well) incubate1 Incubate Overnight (37°C, 5% CO2) seed->incubate1 treat Treat Cells with Compound & Controls (Vehicle, Positive) incubate1->treat prep_drug Prepare Serial Dilutions of Compound (e.g., 0.1 to 100 µM) prep_drug->treat incubate2 Incubate for 48-72 hours treat->incubate2 mtt Add MTT Reagent (Incubate 4 hours) incubate2->mtt solubilize Solubilize Formazan (Add DMSO) mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability vs. Control read->analyze ic50 Generate Dose-Response Curve & Determine IC50 Value analyze->ic50

Caption: General workflow for determining the IC50 of a novel compound.

Protocol 1: MTT Cytotoxicity Assay

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]

Materials:

  • Selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon]).[13]

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.[13]

  • This compound (stock solution in DMSO).

  • Positive control (e.g., Doxorubicin).

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[11] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compound in culture medium. A typical starting range is 0.1 to 100 µM.[13] Also prepare dilutions for the positive control and a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.[11]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2. The duration depends on the cell line's doubling time.[11]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.[13]

Data Presentation

Quantitative data should be summarized in a clear, tabular format.

Table 1: Example Cytotoxicity Data for this compound (48h)
Cancer Cell Line Tissue of Origin IC50 (µM) ± SD *
MCF-7Breast Adenocarcinoma12.5 ± 1.8
A549Lung Carcinoma25.3 ± 3.1
HCT-116Colon Carcinoma9.8 ± 1.2
PC-3Prostate Carcinoma31.6 ± 4.5
Note: Data are hypothetical for illustrative purposes and represent the mean of three independent experiments.

Part 2: Mechanistic Elucidation - Apoptosis Induction

A primary mechanism by which anticancer agents eliminate tumor cells is the induction of apoptosis.[8] The presence of a nitroaromatic scaffold in our test compound suggests that it may trigger apoptosis, a hypothesis supported by studies on similar molecules.[8][14] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting and quantifying apoptosis by flow cytometry.[13]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Scientific Rationale: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Materials:

  • Cells treated with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 1X Annexin V Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat them with the vehicle control and the test compound at relevant concentrations (e.g., IC50) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Part 3: Proposed Mechanism of Action & Signaling Pathway

Based on literature for nitrofuran and benzofuran derivatives, a plausible mechanism of action for this compound is the induction of the intrinsic (mitochondrial) apoptosis pathway.[14] This pathway is often initiated by cellular stress, leading to changes in the mitochondrial membrane and the subsequent activation of a caspase cascade.

Hypothetical Signaling Pathway

The diagram below illustrates the key events in the intrinsic apoptosis pathway that could be triggered by the test compound.

G compound 8-Nitro-dibenzo[b,d]furan stress Cellular Stress (e.g., ROS Generation) compound->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family bax ↑ Bax (Pro-apoptotic) bcl2_family->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) bcl2_family->bcl2 mito Mitochondrial Outer Membrane Permeabilization (MOMP) bax->mito bcl2->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 Activates active_casp3 Active Caspase-3 (Executioner) active_casp9->active_casp3 Activates casp3 Pro-Caspase-3 apoptosis Apoptosis active_casp3->apoptosis Cleaves Substrates

Sources

Application Notes and Protocols for the Analytical Determination of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan is a heterocyclic organic compound with a fused-ring structure, comprising a central furan ring fused with two benzene rings and a nitro group (-NO2) at the 8th position.[1] Its molecular formula is C₁₂H₁₁NO₃ and it has a molecular weight of 217.22 g/mol .[1][2] The presence of the nitro group, a strong electron-withdrawing group, on the aromatic system suggests that this compound may have toxicological and environmental relevance, similar to other nitroaromatic compounds which are known for their toxicity and mutagenicity.[3][4] The development of robust and sensitive analytical methods for the detection and quantification of this compound is therefore crucial for environmental monitoring, toxicology studies, and in the quality control of processes where it may be an intermediate or impurity.

This application note provides a comprehensive guide for the development of analytical methods for the detection of this compound in various matrices. It covers sample preparation, primary analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and a confirmatory analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, scientists, and drug development professionals and are grounded in established principles for the analysis of nitroaromatic compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is fundamental to developing an effective analytical method.

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₃[1]
Molecular Weight217.22 g/mol [1][2]
Boiling Point (calculated)367.2 ± 37.0 °C[1]
Flash Point (calculated)175.9 ± 26.5 °C[1]
Topological Polar Surface Area56.28 Ų[1]

The presence of aromatic rings and a nitro group suggests that the compound will have strong UV absorbance, making HPLC-UV a suitable primary detection method.[5][6][7] The compound's relatively high boiling point indicates that GC analysis is feasible.

Experimental Workflow

The overall analytical workflow for the determination of this compound is depicted below. This multi-step process ensures the accurate and reliable quantification of the analyte from complex matrices.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Determination cluster_validation Method Validation Sample_Collection Sample Collection (e.g., Water, Soil) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample_Collection->Extraction Matrix Isolation Cleanup Silica Gel Cleanup (Optional) Extraction->Cleanup Interference Removal Concentration Evaporation & Reconstitution Cleanup->Concentration Final Preparation HPLC_UV Primary Analysis: HPLC-UV Concentration->HPLC_UV Injection GC_MS Confirmatory Analysis: GC-MS HPLC_UV->GC_MS Orthogonal Confirmation Validation Validation as per ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) HPLC_UV->Validation GC_MS->Validation Data_Analysis Data Analysis & Reporting Validation->Data_Analysis Validation_Parameters center_node Method Validation (ICH Q2(R2)) specificity Specificity/ Selectivity center_node->specificity linearity Linearity & Range center_node->linearity accuracy Accuracy (Recovery) center_node->accuracy precision Precision (Repeatability & Intermediate Precision) center_node->precision lod Limit of Detection (LOD) center_node->lod loq Limit of Quantitation (LOQ) center_node->loq robustness Robustness center_node->robustness

Caption: Key parameters for analytical method validation.

Validation Parameters and Acceptance Criteria:

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No significant interference at the retention time of the analyte in blank matrix samples. Peak purity analysis for HPLC-DAD.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Mean recovery of 80-120% at three different concentration levels.
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 15% for repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. RSD ≤ 20% at this concentration.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, column temperature, etc.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the development of robust and reliable analytical methods for the detection of this compound. By combining effective sample preparation with primary HPLC-UV analysis and confirmatory GC-MS analysis, researchers can achieve sensitive and specific quantification of this compound in various matrices. Adherence to rigorous method validation principles will ensure the generation of high-quality, defensible data critical for research, regulatory, and quality control applications.

References

  • Jain, A., & Singh, D. K. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652-1658. Retrieved from [Link]

  • Jaoui, M., & Kamens, R. M. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 177, 123-135. Retrieved from [Link]

  • Spectroscopy Online. (2025, January 28). Detecting Nitro-PAHs in Aquatic Environments Using Solid-Phase Microextraction. Retrieved from [Link]

  • Kovarova, J., Koutna, K., & Konecna, K. (2025, April 24). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Molecules, 30(9), 3745. Retrieved from [Link]

  • Schmidt, T. C., Haderlein, S. B., & Schwarzenbach, R. P. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Chromatographia, 63(1-2), S51-S57. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • Thompson, M., Ellison, S. L. R., & Wood, R. (2002). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. Pure and Applied Chemistry, 74(5), 835-855. Retrieved from [Link]

  • Koske, D., & Wasmund, K. (2021). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. Molecules, 26(6), 1645. Retrieved from [Link]

  • Göen, T., Gündel, J., & Angerer, J. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(1), 107-115. Retrieved from [Link]

  • Baranowska, I., & Barchanska, H. (2005). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. Chemosphere, 58(1), 23-29. Retrieved from [Link]

  • LaCourse, W. R., & Johnson, D. C. (1993). Determination of organic nitro compounds using HPLC-UV-PAED. Talanta, 40(8), 1187-1195. Retrieved from [Link]

  • Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 112. Retrieved from [Link]

  • Taverniers, I., De Loose, M., & Van Bockstaele, E. (2004). Trends in quality in the analytical laboratory. II. Analytical method validation and quality assurance. TrAC Trends in Analytical Chemistry, 23(8), 535-552. Retrieved from [Link]

  • Green, J. M. (1996). A practical guide to analytical method validation. Analytical Chemistry, 68(9), 305A-309A. Retrieved from [Link]

  • Garcia-Alonso, S., Perez-Pastor, R. M., & Polo-Diez, L. M. (2012). An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. Water, Air, & Soil Pollution, 223(6), 3125-3135. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). POLYNUCLEAR AROMATIC HYDROCARBONS by GC 5515. Retrieved from [Link]

  • Douny, C., Kpodekon, M., & Anihouvi, P. (2013). Development of an analytical method to detect metabolites of nitrofurans. Food Additives & Contaminants: Part A, 30(6), 1042-1049. Retrieved from [Link]

  • Agilent Technologies. (2011). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Retrieved from [Link]

  • Romero-González, R., Garrido Frenich, A., & Aguilera-Luiz, M. M. (2024). Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808. Food Chemistry, 437, 137833. Retrieved from [Link]

  • Regan, L., Fogarty, L., & Tobin, J. (2022). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Analytical and Bioanalytical Chemistry, 414(2), 945-958. Retrieved from [Link]

  • Mottier, P., Khong, S. P., Grémat, E., Richoz, J., Delatour, T., Goldmann, T., & Guy, P. A. (2005). Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1067(1-2), 85-91. Retrieved from [Link]

  • Kowalski, P., & Oledzka, I. (2018). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Journal of Veterinary Research, 62(2), 217-224. Retrieved from [Link]

  • U.S. Department of Agriculture Food Safety and Inspection Service. (2019). Screening and Confirmation of Four Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Hossain, M. A., & Amin, S. M. N. (2014). Method Development and Validation of Nitrofuran Metabolites in Shrimp by Liquid Chromatographic Mass Spectrometric System. Journal of Food and Nutrition Sciences, 2(3), 85-91. Retrieved from [Link]

  • Li, Y., Zhang, J., & Wang, Y. (2012). [Determination of metabolite residues of nitrofuran antibiotics in aquatic products by liquid chromatography-tandem mass spectrometry]. Se Pu, 30(1), 58-62. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Furan. Retrieved from [Link]

  • Mó, O., Yáñez, M., & Abboud, J. L. M. (2001). Nitro derivatives of pyrrole, furan and 1H-tetrazole: Ring or nitro bases?. Physical Chemistry Chemical Physics, 3(13), 2565-2570. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The synthesis, while conceptually straightforward, presents challenges in achieving high yield and purity due to issues of regioselectivity and potential side reactions. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate these challenges effectively.

The this compound molecule is a key intermediate in medicinal chemistry, valued for its rigid, fused-ring structure that can be further functionalized.[1] The primary synthetic route involves the electrophilic nitration of the 1,2,3,4-tetrahydrodibenzo[b,d]furan precursor. Success hinges on precise control over reaction conditions to favor substitution at the C8 position and minimize the formation of isomers and byproducts.

Optimized Synthesis Protocol

This protocol is divided into two main stages: the synthesis of the 1,2,3,4-tetrahydrodibenzo[b,d]furan precursor and its subsequent nitration.

Part A: Synthesis of 1,2,3,4-Tetrahydrodibenzo[b,d]furan Precursor

A common and effective method for creating the tetrahydrodibenzofuran core is through an acid-catalyzed cyclization and dehydration of 2-(cyclohex-2-en-1-yloxy)phenol, which can be formed from catechol and 3-bromocyclohexene. A more direct, albeit lower-yielding, approach involves the reaction between phenylhydrazine and cyclohexanone, which forms a tetrahydrocarbazole, a structurally related compound, suggesting similar cyclization strategies may be employed for the oxygen-containing analogue.[2] For this guide, we will focus on the nitration step, assuming the precursor is available.

Part B: Electrophilic Nitration of 1,2,3,4-Tetrahydrodibenzo[b,d]furan

This procedure utilizes a mixture of nitric acid and acetic acid, a moderately active nitrating system that offers a good balance between reaction rate and selectivity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Precursor in Acetic Acid B Cool to 0-5 °C in Ice Bath A->B D Add Nitrating Mix Dropwise (Maintain T < 5 °C) B->D C Prepare Nitrating Mix (HNO3 in Acetic Acid) C->D E Stir at 0-5 °C for 1-2 hours D->E F Monitor by TLC E->F G Quench on Ice-Water F->G H Extract with Ethyl Acetate G->H I Wash & Dry Organic Layer H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L Recrystallize Product K->L

Caption: Step-by-step workflow for the nitration reaction.

Reagents and Conditions

Reagent/ParameterQuantity/ValuePurpose/Rationale
1,2,3,4-Tetrahydrodibenzo[b,d]furan1.0 eqStarting Material
Glacial Acetic Acid10-15 volumesSolvent
Fuming Nitric Acid (>90%)1.1 eqNitrating Agent
Reaction Temperature0 - 5 °CCritical for selectivity; minimizes side reactions
Reaction Time1 - 2 hoursMonitored by TLC
WorkupIce-water quenchDeactivates nitrating agent, precipitates product
PurificationColumn Chromatography / RecrystallizationIsolate the desired 8-nitro isomer

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3,4-tetrahydrodibenzo[b,d]furan (1.0 eq) in glacial acetic acid (10 volumes).

  • Cooling: Cool the solution in an ice-salt bath to an internal temperature of 0-5 °C.

  • Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 eq) to a small amount of cold glacial acetic acid (2-3 volumes).

  • Reaction: Add the nitrating mixture dropwise to the stirred solution of the precursor over 20-30 minutes. Crucially, ensure the internal temperature does not rise above 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) (e.g., with a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing a large volume of ice-water with vigorous stirring. A precipitate should form.

  • Extraction: If a solid precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Combine fractions containing the desired product and recrystallize from a suitable solvent like ethanol or methanol to obtain pure this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting Workflow

G cluster_problems Problem Identification cluster_solutions Potential Solutions Start Initial Result: Low Yield or Purity P1 No/Trace Product Start->P1 P2 Mixture of Isomers Start->P2 P3 Dinitrated Byproducts Start->P3 P4 Dark/Tarry Material Start->P4 S1 Verify Reagent Activity Check Precursor Purity P1->S1 S2 Lower Temperature (0 °C) Use Milder Nitrating Agent (e.g., Acetyl Nitrate) P2->S2 S3 Use Stoichiometric HNO3 Reduce Reaction Time Add Precursor to Acid P3->S3 S4 Ensure T << 5 °C Slow Dropwise Addition Check for Contaminants P4->S4

Caption: A logical guide for troubleshooting common synthesis issues.

Q1: My reaction resulted in a very low or zero yield of the product. What went wrong?

  • Possible Cause 1: Inactive Nitrating Agent. Fuming nitric acid can degrade over time, especially if not stored properly. The concentration of the active nitronium ion (NO₂⁺) may be insufficient.

    • Solution: Use a fresh bottle of fuming nitric acid. Alternatively, consider generating a more reactive nitrating agent in situ, such as acetyl nitrate (from nitric acid and acetic anhydride), which is often used for the nitration of sensitive substrates.[3]

  • Possible Cause 2: Poor Quality Starting Material. The 1,2,3,4-tetrahydrodibenzo[b,d]furan precursor may contain impurities that inhibit the reaction or are unreactive under the specified conditions.

    • Solution: Confirm the identity and purity of your starting material using techniques like ¹H NMR, ¹³C NMR, and melting point analysis before proceeding with the nitration.

  • Possible Cause 3: Incomplete Reaction. The reaction may not have gone to completion within the allotted time.

    • Solution: Always monitor the reaction by TLC. If the starting material is still present after 2 hours, consider extending the reaction time, but continue to maintain the low temperature. Be cautious, as longer times can also lead to more side products.

Q2: I obtained a product, but NMR analysis shows a mixture of nitro-isomers. How can I improve regioselectivity for the 8-position?

  • Possible Cause: Reaction Conditions are Not Optimal for 8-Position Selectivity. The tetrahydrodibenzofuran ring has several positions susceptible to electrophilic attack. While the 8-position is electronically favored, harsh conditions (higher temperature, overly strong acid) can reduce this selectivity, leading to substitution at other positions like C6.

    • Solution 1: Strict Temperature Control. This is the most critical parameter. Even a small increase in temperature above 5 °C can provide enough activation energy to overcome the barrier for substitution at less-favored positions. Ensure your cooling bath is robust and monitor the internal reaction temperature.

    • Solution 2: Use a Milder Nitrating Agent. A highly aggressive agent like a nitric/sulfuric acid mixture will be less selective. The recommended HNO₃/acetic acid system is a good starting point. For even higher selectivity, consider using N-nitropyrazole reagents, which have been shown to be effective for controlled mononitration of various aromatic and heteroaromatic compounds.[4]

Q3: My final product is contaminated with significant amounts of dinitrated byproducts. How do I prevent this?

  • Possible Cause: Excess Nitrating Agent or Overly Activating Conditions. The product, this compound, is still an activated aromatic ring and can undergo a second nitration if conditions are too harsh or if a large excess of the nitrating agent is present.

    • Solution 1: Use Stoichiometric Control. Carefully measure and use only a slight excess (1.05-1.1 equivalents) of nitric acid. A large excess will drive the reaction towards polynitration.

    • Solution 2: Reverse Addition. Instead of adding the nitrating agent to the substrate, try a "reverse addition" where the solution of the tetrahydrodibenzofuran is added slowly to the cold nitrating mixture. This ensures that the substrate is always the limiting reagent in the reaction zone, minimizing its exposure to a large excess of nitrating agent.

Q4: The reaction mixture turned very dark, and I isolated a tarry, intractable material. What happened?

  • Possible Cause: Oxidation and Decomposition. Fuming nitric acid is a strong oxidizing agent. At elevated temperatures or in the presence of impurities, it can oxidize the electron-rich aromatic ring, leading to decomposition and polymerization, which results in tar. Furan rings, in particular, are known to be sensitive to strong acids and can undergo polymerization.[5]

    • Solution: The primary remedy is meticulous temperature control (stay below 5 °C). Additionally, ensure all glassware is clean and dry, and that the starting material is pure. Slow, dropwise addition of the nitrating agent into a well-stirred solution helps dissipate localized heat, preventing "hot spots" where decomposition can initiate.

Frequently Asked Questions (FAQs)

Q: How can I definitively confirm that I have synthesized the 8-nitro isomer and not another one?

A: The most powerful tool for this is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The aromatic region will be the most informative. The 8-nitro isomer will have three remaining protons on the nitrated ring. You would expect to see specific splitting patterns (doublets, doublets of doublets) corresponding to the protons at C7, C9, and C6. The proton at C9, being ortho to the nitro group, will likely be shifted furthest downfield.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: A 2D NOESY or 1D selective NOE experiment can provide unambiguous proof. For example, irradiation of the protons at C1 should show an NOE correlation to the proton at C9, confirming their spatial proximity. This would not be observed for other isomers.

Q: Is it possible to scale up this reaction to produce larger quantities (e.g., >100 g)?

A: Yes, but with significant caution regarding heat management. Nitration reactions are highly exothermic.

  • Heat Transfer: On a larger scale, the surface-area-to-volume ratio decreases, making it much harder to dissipate heat. A simple ice bath will be insufficient. You must use a jacketed reactor with a circulating chiller capable of maintaining a low coolant temperature.

  • Addition Rate: The rate of addition of the nitrating agent must be carefully controlled and likely slowed down significantly compared to a lab-scale reaction. Continuous monitoring of the internal temperature is mandatory.

  • Stirring: Efficient overhead mechanical stirring is essential to ensure homogeneity and prevent localized hot spots.

Q: What is the best purification strategy if column chromatography fails to separate the isomers?

A: If isomers have very similar polarities, chromatography can be challenging.

  • Recrystallization: This is the best alternative. You may need to screen several solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexane, toluene). The desired 8-nitro isomer may have different solubility properties or crystal packing ability compared to its isomers, allowing for selective crystallization. Seeding with a pure crystal can sometimes help.

  • Preparative HPLC: For very difficult separations, especially on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) can be used, although it is more expensive and time-consuming for larger quantities.

References

  • ResearchGate. (n.d.). One-pot synthesis of tetrahydrobenzofuran-3-carboxylates. Available at: [Link]

  • Deshmukh, M., Kharade, D., & Shirke, S. D. (1994). A short synthesis of 2,3,4-trihydrodibenzofuranes. Monatshefte für Chemie / Chemical Monthly, 125(8), 971-976. Available at: [Link]

  • Ferreira, R. J., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(3), 1395. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer. Acta Pharmaceutica Sinica B, 12(10), 3937-3951. Available at: [Link]

  • Patil, S. A., & Patil, R. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Journal of Chemical Reviews, 4(1), 69-85. Available at: [Link]

  • Wolfe, J. P., & Phillips, P. E. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(11), 1317-1342. Available at: [Link]

  • Shchekotikhin, A. E., et al. (2016). Discovery of antitumor anthra[2,3-b]furan-3-carboxamides. European Journal of Medicinal Chemistry, 112, 114-129. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Available at: [Link]

  • Gangjee, A., et al. (2018). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 23(11), 2779. Available at: [Link]

  • All Chemistry. (2020). MCQ-81: About Nitration of Furan. Available at: [Link]

  • Der Pharma Chemica. (2015). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Available at: [Link]

  • Li, J., et al. (2021). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society, 143(35), 14316-14325. Available at: [Link]

  • Riveira, M. J., & Tosto, D. S. (2021). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 19(11), 633. Available at: [Link]

  • Shchekotikhin, A. E., et al. (2016). Optimization of synthesis and evaluation of antitumor properties of anthra[2,3-b]furan-3-carboxamides. European Journal of Medicinal Chemistry, 112, 114-129. Available at: [Link]

  • Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(14), 39-52. Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Intramamolecular Paal-Knorr Synthesis of Dibenzofuran Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dibenzofuran analogues via the intramolecular Paal-Knorr reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful cyclization to construct the dibenzofuran core. Dibenzofurans are a critical scaffold in numerous pharmaceuticals and functional materials.[1] The intramolecular Paal-Knorr synthesis, which transforms a suitably substituted biphenyl-1,4-dicarbonyl precursor into the target tricycle, is an elegant and atom-economical approach. However, like any powerful synthetic tool, it comes with its own set of challenges, from stubborn starting materials to unexpected side reactions.

This document provides in-depth, field-tested insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.

Mechanism Quick Reference & Key Principles

The intramolecular Paal-Knorr synthesis is an acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[2][3] In the context of dibenzofuran synthesis, the 1,4-dicarbonyl functionality is appended to a biphenyl core. The accepted mechanism involves several key steps which are crucial for troubleshooting.[4][5][6]

  • Carbonyl Protonation : The reaction is initiated by the protonation of one of the two carbonyl groups by an acid catalyst, which increases its electrophilicity.

  • Enolization : The second, non-protonated carbonyl tautomerizes to its enol form.

  • Intramolecular Cyclization (Rate-Determining Step) : The nucleophilic enol oxygen attacks the protonated carbonyl carbon. This intramolecular nucleophilic attack is the rate-determining step and forms a cyclic hemiacetal intermediate.[6] The conformation required for this step is critical and can be influenced by steric factors on the biphenyl backbone.[2]

  • Dehydration : The hemiacetal intermediate is then protonated and undergoes dehydration, losing two molecules of water to form the aromatic furan ring, thus completing the dibenzofuran system.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the first things I should check?

A1: Incomplete conversion is a common issue and typically points to three primary areas: catalyst inefficiency, insufficient driving force (temperature/water removal), or substrate deactivation.

  • Catalyst Choice & Activity: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are traditional choices.[5][6] However, their effectiveness can be substrate-dependent. If your biphenyl precursor contains acid-sensitive groups, these strong acids might cause degradation rather than promote cyclization.[7] Consider switching to a Lewis acid like zinc chloride (ZnCl₂) or milder solid acid catalysts.[4][8]

  • Water Removal: The final step is dehydration. According to Le Châtelier's principle, the presence of water in the reaction medium can inhibit the forward reaction. If you are not using a dedicated dehydrating agent like phosphorus pentoxide (P₂O₅), ensure your reaction is set up to remove water, for instance, by using a Dean-Stark apparatus with a suitable solvent like toluene.[9]

  • Temperature: While excessive heat can cause decomposition, insufficient thermal energy may prevent the reaction from overcoming the activation energy of the rate-determining cyclization step. A modest increase in temperature or switching to a higher-boiling solvent could be beneficial. Microwave-assisted synthesis is an excellent modern alternative that can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[7][10]

Q2: My reaction mixture is turning dark brown or black, and I'm isolating mostly tar or baseline material. What's causing this decomposition?

A2: Charring or tar formation is a clear sign of substrate or product degradation.[7] This is almost always caused by reaction conditions that are too harsh for your specific molecule.[7]

  • Cause: The combination of strong acid and high heat for prolonged periods is the usual culprit.[7] Dibenzofuran precursors, especially those with electron-donating groups on the aromatic rings, can be susceptible to acid-catalyzed polymerization or other decomposition pathways. The furan ring of the product itself can also be unstable under strongly acidic conditions.[8]

  • Solution 1: Milder Catalysis. This is the most critical adjustment. Switch from H₂SO₄ or neat phosphoric acid to a milder Lewis acid. Scandium(III) triflate (Sc(OTf)₃) or bismuth(III) nitrate (Bi(NO₃)₃) are excellent alternatives that can catalyze the reaction under significantly less aggressive conditions.[6][8] Iodine (I₂) has also been reported as an effective and mild catalyst.[8]

  • Solution 2: Reduce Temperature and Time. If you must use a strong acid, drastically reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed. Again, microwave heating is highly recommended here as it can often complete the reaction in minutes, minimizing the time your material is exposed to harsh conditions.[5][7]

Q3: How do substituents on the biphenyl rings affect the success of the cyclization?

A3: Substituents have profound electronic and steric effects on the reaction.

  • Electronic Effects: Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups can increase the nucleophilicity of the enol, potentially accelerating the cyclization step. Conversely, strong electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) can disfavor enol formation and slow the reaction down, requiring more forcing conditions.

  • Steric Effects: This is often the more challenging issue in dibenzofuran synthesis. Bulky substituents near the 1,4-dicarbonyl "tether" can create significant steric hindrance. This hindrance can make it difficult for the molecule to adopt the necessary planar conformation for the intramolecular attack to occur.[2][11] If you suspect steric hindrance is the problem, you may need to increase the reaction temperature to overcome the conformational barrier or redesign the precursor to move the bulky groups further away from the reaction centers.

Advanced Troubleshooting Guide

This section addresses more complex or persistent issues.

Problem: Low Yield Despite Full Conversion of Starting Material

If your starting material is fully consumed but the desired dibenzofuran is not the major product, one or more side reactions are likely dominating.

Potential Side Reaction Plausible Cause Recommended Solution
Intermolecular Polymerization High concentration of the starting material combined with harsh acidic conditions.Run the reaction under more dilute conditions. This favors the intramolecular cyclization over intermolecular reactions.
Aldol Condensation The enol intermediate reacts with another molecule of the dicarbonyl starting material instead of cyclizing.Use a milder catalyst and lower the reaction temperature. This can help favor the desired intramolecular pathway.
Rearrangement/Fragmentation Overly acidic conditions or excessive heat can lead to Wagner-Meerwein type rearrangements or fragmentation of the biphenyl core.Switch to a non-protic Lewis acid catalyst. Ensure uniform and controlled heating; avoid localized "hot spots" in the flask.

Troubleshooting Workflow

A logical workflow can help systematically diagnose and solve issues.

G start Start Reaction monitor Monitor by TLC/LC-MS start->monitor check_sm Starting Material Consumed? monitor->check_sm degradation Degradation / Tar monitor->degradation  Observe Charring success Workup & Purify check_sm->success  Yes incomplete Incomplete Conversion check_sm->incomplete  No low_yield Low Yield / Side Products success->low_yield  If Yield is Poor action_time_temp Increase Time / Temp (Cautiously) incomplete->action_time_temp Check 1 action_catalyst Change Catalyst (Stronger/Lewis Acid) incomplete->action_catalyst Check 2 action_water Improve H₂O Removal (Dean-Stark / P₂O₅) incomplete->action_water Check 3 action_mild_cond Use Milder Acid (e.g., Sc(OTf)₃, I₂) degradation->action_mild_cond action_lower_temp Lower Temperature Consider Microwave degradation->action_lower_temp low_yield->action_mild_cond action_dilute Run Under Dilution low_yield->action_dilute

Caption: A systematic workflow for troubleshooting the intramolecular Paal-Knorr synthesis.

Validated Experimental Protocol: General Procedure for Dibenzofuran Synthesis

This protocol provides a robust starting point using a common and effective set of conditions. It should be adapted based on the specific properties of your substrate.

Method: p-Toluenesulfonic Acid Catalysis with Azeotropic Water Removal

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the biphenyl-1,4-dicarbonyl precursor (1.0 eq).

  • Reagents: Add toluene (to form a ~0.1 M solution) and p-toluenesulfonic acid monohydrate (0.1 - 0.2 eq).[9]

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C). Vigorously stir the reaction and monitor the collection of water in the Dean-Stark trap.[5] Continue refluxing for 2-8 hours, monitoring the reaction's progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent system).

  • Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x volume of toluene) to neutralize the acid, followed by brine (1 x volume).[5]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired dibenzofuran analogue.

References

  • Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • Paal–Knorr synthesis - Grokipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. Request PDF from [Link]

  • Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway | Request PDF. (n.d.). Retrieved January 15, 2026, from [Link]

  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). MDPI. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Quenching and Workup Procedures for Nitration Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in nitration reactions. It is designed to offer practical, field-proven insights into the critical quenching and workup phases of these powerful, yet hazardous, synthetic transformations. Our focus is on ensuring procedural safety, maximizing product yield and purity, and providing robust troubleshooting strategies for common experimental challenges.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the quenching and workup of nitration reactions in a question-and-answer format.

Issue 1: The product did not precipitate upon quenching with ice-water.

  • Question: I've completed my nitration reaction and poured the mixture onto crushed ice, but my expected solid product has not precipitated. What should I do?

  • Answer: This is a common scenario, often occurring if the nitroaromatic product is a liquid, an oil, or possesses some solubility in the acidic aqueous mixture.[1] The recommended course of action is to perform a liquid-liquid extraction. Transfer the entire quenched mixture into a separatory funnel and extract it multiple times with a suitable water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane (DCM).[1] The combined organic layers can then be processed through the standard washing and drying steps to isolate the product.[1]

Issue 2: Low yield of the desired nitroaromatic product.

  • Question: After completing the workup and purification, the yield of my nitrated product is significantly lower than expected. What are the potential causes?

  • Answer: Low yields can be attributed to several factors during both the reaction and workup phases. Incomplete reaction due to insufficient reaction time or temperature is a primary suspect.[2] Additionally, side reactions, such as the formation of dinitro- or other byproducts, can consume the starting material.[2] During workup, product loss can occur if the extraction is not performed thoroughly or if the pH is not carefully controlled during neutralization steps.[2] It is also crucial to ensure the correct solvent is chosen for extraction to maximize the partitioning of the product into the organic phase.

Issue 3: Formation of significant amounts of di-nitrated or other side products.

  • Question: My analysis shows a mixture of mono- and di-nitrated products, but I was targeting the mono-nitrated compound. How can I improve selectivity?

  • Answer: The formation of multiple nitration products is often a result of the reaction conditions being too harsh. The first nitro group deactivates the aromatic ring, making the second nitration more difficult, but with highly reactive substrates or forcing conditions, it can still occur.[3][4] To favor mono-nitration, consider the following adjustments:

    • Lowering the reaction temperature: Nitration is highly exothermic, and lower temperatures can help control the reaction rate and improve selectivity.[2]

    • Slower addition of the nitrating agent: Adding the nitrating mixture dropwise allows for better temperature control and prevents localized areas of high concentration.[2]

    • Careful control of stoichiometry: Using a precise amount of the limiting reagent (often nitric acid) can prevent over-nitration.

Issue 4: The reaction is showing signs of a thermal runaway.

  • Question: The temperature of my nitration reaction is rising uncontrollably despite being in an ice bath. What is the emergency procedure?

  • Answer: A thermal runaway in a nitration reaction is a serious safety concern. If the temperature is rising dramatically, the immediate priority is to quench the reaction. This can be done by cautiously adding the reaction mixture to a large volume of cold water or ice.[2] It is critical to be aware that the dilution of concentrated sulfuric acid is itself a highly exothermic process, so this emergency quench should be performed with extreme caution and as a last resort, following all established laboratory safety protocols.[2] Inadequate cooling, rapid addition of the nitrating agent, and poor agitation are common causes of thermal runaway.[2]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the quenching and workup of nitration reactions.

1. What is the primary purpose of quenching a nitration reaction with ice-water?

Quenching the reaction mixture by pouring it onto ice or into cold water serves several crucial functions. Firstly, it rapidly cools the highly exothermic reaction, preventing thermal runaway and the formation of unwanted byproducts due to overheating.[1] Secondly, it dilutes the acid mixture, which effectively halts the nitration reaction.[1] For many solid nitroaromatic compounds, this dilution also significantly decreases their solubility, leading to the precipitation of the crude product, which is the initial step in its isolation.[1]

2. Why is it necessary to wash the organic extract with a basic solution like sodium bicarbonate?

Washing the organic layer with a mild base such as a saturated sodium bicarbonate or sodium carbonate solution is a critical step to neutralize and remove any residual strong acids (sulfuric and nitric acid) from the reaction.[1] This is essential because the presence of acid can interfere with subsequent purification methods, like chromatography on silica gel, or lead to product degradation during storage or upon heating.[1] This basic wash also serves to remove acidic organic byproducts, such as nitrophenols, by converting them into their water-soluble salts, which are then partitioned into the aqueous phase.[1][5]

3. What is the correct sequence of washing steps after extraction, and why is this order important?

A typical industrial and lab-scale washing sequence for a crude nitroaromatic product stream is as follows:

  • Water Wash: An initial wash with water removes the bulk of the mineral acids (H₂SO₄ and HNO₃).[1]

  • Alkaline Wash: An aqueous alkaline solution (e.g., sodium bicarbonate, sodium carbonate, or in some industrial processes, ammonia followed by a stronger base) is used to extract acidic organic by-products like nitrophenols.[1][5] When using carbonate or bicarbonate, it is important to vent the separatory funnel frequently to release the CO₂ gas that is generated.[1]

  • Final Water or Brine Wash: A final wash with water or a saturated sodium chloride solution (brine) removes any remaining alkaline solution and salts before the organic layer is dried.[1]

4. What are the most critical safety precautions to take during the workup of a nitration reaction?

Safety is paramount when working with nitration reactions due to the hazardous and corrosive nature of the reagents involved. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[1]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[6]

  • Controlled Quenching: The reaction mixture should be added slowly to ice-water with efficient stirring to manage the exotherm from the dilution of strong acids.[1]

  • Neutralization: When neutralizing residual acids with a base like sodium bicarbonate, add the base slowly and vent frequently to avoid pressure buildup from CO₂ evolution.[7][8]

  • Waste Disposal: All aqueous waste from the workup will be acidic and must be neutralized before disposal according to local regulations.[8][9][10]

5. How can I monitor the progress of my workup and the purity of my product?

Several analytical techniques can be employed to monitor the workup and assess product purity:

  • pH Testing: Use pH paper or a pH meter to ensure the complete neutralization of acidic components during the washing steps.[7]

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the removal of impurities and to determine the purity of the isolated product fractions.[11]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques can provide quantitative information about the product's purity and the presence of any isomers or byproducts.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can confirm the identity and purity of the final product.[12]

Section 3: Experimental Protocols & Visualizations

Standard Quenching and Workup Protocol for a Solid Nitroaromatic Product
  • Preparation: Prepare a beaker containing a slurry of crushed ice and water, typically 5-10 times the volume of the reaction mixture.

  • Quenching: Slowly and with vigorous stirring, pour the completed reaction mixture into the ice-water slurry.[1][2]

  • Isolation of Crude Product: If a solid precipitates, collect the crude product by vacuum filtration using a Büchner funnel.[1]

  • Initial Washing: Wash the solid in the funnel with several portions of cold water until the filtrate is neutral to pH paper.[1]

  • Dissolution: Transfer the crude solid to a flask and dissolve it in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Neutralization Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution. Swirl gently and vent frequently to release evolved CO₂ gas. Separate the aqueous layer.[1][13]

  • Final Wash: Wash the organic layer with water, followed by brine.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Decant or filter the dried solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be further purified by recrystallization.

Decision Tree for Nitration Workup

Workup_Decision_Tree start Reaction Complete quench Quench: Pour reaction mixture onto ice-water slurry start->quench observe Observe for Precipitation quench->observe precipitate Solid Precipitate Forms observe->precipitate Yes no_precipitate No Precipitate / Oily Layer observe->no_precipitate No filtration Vacuum Filtration precipitate->filtration extraction Liquid-Liquid Extraction with Organic Solvent no_precipitate->extraction wash_solid Wash solid with cold water filtration->wash_solid combine_extracts Combine Organic Extracts extraction->combine_extracts dissolve Dissolve crude solid in organic solvent wash_solid->dissolve neutralize Wash with NaHCO3 (aq) dissolve->neutralize combine_extracts->neutralize final_wash Wash with Water/Brine neutralize->final_wash dry Dry with Na2SO4 final_wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (e.g., Recrystallization) evaporate->purify Workup_Workflow cluster_reaction Reaction Phase cluster_quench Quenching & Isolation cluster_purification Purification Phase reaction Nitration Reaction Mixture (Substrate, HNO3, H2SO4) quench Quench with Ice-Water reaction->quench Slow Addition isolation Isolate Crude Product (Filtration or Extraction) quench->isolation neutralization Neutralization Wash (e.g., NaHCO3) isolation->neutralization drying Drying Organic Layer (e.g., Na2SO4) neutralization->drying concentration Solvent Removal drying->concentration final_purification Final Purification (Recrystallization/Chromatography) concentration->final_purification product Pure Nitro Compound final_purification->product

Caption: Generalized workflow for nitration workup.

References

  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem.
  • Technical Support Center: Managing Exothermic Reactions During Nitration - Benchchem.
  • Proteomics Analysis of Nitration.
  • How to Neutralize Nitric Acid: A Step-by-Step Safety Guide - North Industrial Chemicals.
  • Method of purifying nitrated aromatic compounds from a nitration process - Google Patents.
  • How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange.
  • Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
  • What is the best way to dispose of waste after nitration? H2SO4 and NH4NO3 - Reddit.
  • Nitration of Substituted Aromatic Rings and Rate Analysis.
  • MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group.
  • How to neutralize Nitric Acid | Lab Alley.
  • Di-nitration troubleshooting : r/Chempros - Reddit.
  • Nitration of Toluene (Electrophilic Aromatic Substitution).
  • Nitration of Benzene - Chemistry Steps.
  • Aromatic 2b. Preparation & Puification of Nitrobenzene. - YouTube.

Sources

Validation & Comparative

A Comparative In Vitro Efficacy Analysis: 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan versus the Benchmark Anthracycline, Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of the established chemotherapeutic agent, doxorubicin, against the investigational compound, 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan. While doxorubicin serves as a well-characterized benchmark, the in vitro anticancer potential of this compound is an area of emerging interest, primarily extrapolated from the known bioactivities of related nitrofuran and dibenzofuran scaffolds.[1][2]

This document will delve into the mechanistic underpinnings of doxorubicin, present its known in vitro efficacy across a range of cancer cell lines, and juxtapose this with the therapeutic potential of this compound, supported by data from structurally analogous compounds. Furthermore, a detailed experimental protocol for a standardized in vitro cytotoxicity assay is provided to illustrate the direct comparative evaluation of these two molecules.

Doxorubicin: The Established Cytotoxic Agent

Doxorubicin is a cornerstone of chemotherapy regimens for a multitude of cancers, including breast, lung, and ovarian cancers, as well as various sarcomas and hematological malignancies.[3] Its potent anticancer effects are primarily attributed to its multifaceted mechanism of action.

Mechanism of Action:

Doxorubicin exerts its cytotoxic effects through several key mechanisms:

  • DNA Intercalation: The planar aromatic core of the doxorubicin molecule inserts itself between the base pairs of the DNA double helix.[1][3] This intercalation distorts the DNA structure, thereby inhibiting DNA replication and transcription.[1][4]

  • Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and the enzyme topoisomerase II.[1][3][5] This prevents the re-ligation of DNA strands that have been cleaved by the enzyme to relieve torsional stress during replication, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis.[1][4][5]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of cytotoxic free radicals.[4][6] This induces oxidative stress, causing damage to DNA, proteins, and cell membranes.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Redox Cycling Complex Doxorubicin-DNA- Topoisomerase II Complex DNA->Complex Topoisomerase_II->Complex Replication_Block Blockage of DNA Replication & Transcription Complex->Replication_Block DSB DNA Double-Strand Breaks Complex->DSB Apoptosis Apoptosis Replication_Block->Apoptosis DSB->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Cell_Damage->Apoptosis

Doxorubicin's Mechanism of Action

In Vitro Efficacy of Doxorubicin:

The cytotoxic potency of doxorubicin is typically quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines. The following table summarizes representative IC50 values for doxorubicin against a panel of human cancer cell lines.

Cancer Type Cell Line IC50 (µM) Exposure Time (hours)
Breast CancerMCF-72.524
Breast CancerAMJ13223.6 (µg/ml)Not Specified
Cervical CancerHeLa2.924
Bladder CancerBFTC-9052.324
MelanomaM212.824
Hepatocellular CarcinomaHepG212.224
Squamous Cell CarcinomaHEp-29.524

Note: IC50 values can vary between studies due to differences in experimental conditions.

This compound: An Investigational Compound

This compound is a heterocyclic compound belonging to the dibenzofuran family, with a nitro functional group. While direct in vitro anticancer data for this specific molecule is not extensively available in the public domain, its structural motifs—the dibenzofuran core and the nitro group—are present in various compounds with demonstrated biological activities, including anticancer effects.

Anticipated Mechanism of Action and Therapeutic Potential:

The therapeutic potential of this compound can be inferred from related compounds:

  • Dibenzofuran Derivatives: Many natural and synthetic dibenzofuran derivatives have exhibited cytotoxic activity against a range of cancer cell lines.[1][4] For instance, Kehokorins A and D have shown activity against HeLa cells, and Popolohuanone E has demonstrated inhibitory effects on human lung cancer cells (A549).[4]

  • Nitrofuran Derivatives: The nitro group is a well-known pharmacophore that can be essential for the biological activity of many compounds. In some contexts, nitroaromatic compounds can be bioreduced in hypoxic tumor environments to form cytotoxic metabolites. Certain nitrofuran derivatives have been investigated for their anticancer properties. For example, a 7-acetyl-5-nitrobenzofuran derivative has shown promising antiproliferative activity against MDA-MB-231 (breast cancer) and Caski (cervical cancer) cell lines.[5]

Given these precedents, it is hypothesized that this compound may exert anticancer effects, potentially through mechanisms involving DNA interaction, enzyme inhibition, or the generation of cytotoxic intermediates. However, empirical validation is essential.

Direct Comparative In Vitro Efficacy Assessment: A Standardized Protocol

To objectively compare the in vitro efficacy of this compound against doxorubicin, a standardized cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is required. This colorimetric assay is a widely accepted method for assessing cell viability and proliferation.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells of the desired type are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of both this compound and doxorubicin in the appropriate cell culture medium. The final concentrations should span a range that is expected to produce a dose-dependent effect. The existing medium is removed from the cells and replaced with the medium containing the test compounds. A vehicle control (e.g., DMSO) and a positive control (doxorubicin) are included.

  • Incubation: The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value for each compound is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight Incubation) Seed_Cells->Adherence Prepare_Compounds Prepare Serial Dilutions of Test Compounds and Doxorubicin Adherence->Prepare_Compounds Treat_Cells Treat Cells with Compounds Prepare_Compounds->Treat_Cells Incubate Incubate for 24, 48, or 72 hours Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals with DMSO Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate % Viability and Determine IC50 Values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Assay Workflow for Cytotoxicity Assessment

Comparative Data Presentation

Following the execution of the MTT assay, the results would be tabulated for a clear and direct comparison.

Hypothetical Comparative Efficacy Data:

Compound Cell Line IC50 (µM)
Doxorubicin MCF-7[Experimentally Determined Value]
A549[Experimentally Determined Value]
HeLa[Experimentally Determined Value]
This compound MCF-7[Experimentally Determined Value]
A549[Experimentally Determined Value]
HeLa[Experimentally Determined Value]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the established anticancer agent doxorubicin and the investigational compound this compound. While doxorubicin's potent cytotoxicity is well-documented, the anticancer potential of this compound remains to be empirically determined. The provided experimental protocol for the MTT assay offers a robust framework for conducting a direct in vitro comparison.

Future research should focus on synthesizing this compound and evaluating its cytotoxic effects against a broad panel of cancer cell lines. Such studies are crucial for validating its potential as a novel anticancer agent and for elucidating its mechanism of action. Comparative studies like the one outlined herein are fundamental to the drug discovery process, enabling the identification of new therapeutic candidates that may offer improved efficacy and safety profiles over existing treatments.

References

  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024-07-20). Biointerface Research in Applied Chemistry.
  • Doxorubicin. Wikipedia.
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI.
  • What is the mechanism of Doxorubicin Hydrochloride?.
  • Mechanism of action of doxorubicin.
  • A Comparative Analysis of Doxorubicin's Efficacy Across Diverse Human Cancer Cell Lines. Benchchem.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO.
  • In Vitro Cytotoxicity Assay. Alfa Cytology.
  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hep
  • In Vitro Cytotoxicity Assays: Applic
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
  • Effect of Doxorubicin on Squamous cell carcinoma cell line(an-in vitro study).
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences.
  • This compound. Smolecule.
  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research.
  • Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Deriv
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). NIH.
  • In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. PubMed.
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI.
  • Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism.
  • Furan: A Promising Scaffold for Biological Activity.
  • Pentacyclic nitrofurans with in vivo efficacy and activity against nonreplicating Mycobacterium tuberculosis. PubMed.
  • Synthesis and complement inhibitory activity of B/C/D-ring analogues of the fungal metabolite 6,7-diformyl-3',4',4a',5',6',7',8',8a'-octahydro-4,6',7'-trihydroxy- 2',. PubMed.

Sources

The Benzofuran Scaffold: A Privileged Structure for Kinase Inhibition - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the identification of versatile and potent scaffolds is paramount. The benzofuran nucleus has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to serve as a foundation for the development of potent and selective inhibitors against a wide array of protein kinases.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of substituted benzofurans as kinase inhibitors, supported by experimental data and detailed methodologies to empower your drug discovery endeavors.

The Allure of the Benzofuran Core in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The benzofuran scaffold, a bicyclic system consisting of a fused benzene and furan ring, offers a unique combination of properties that make it an attractive starting point for kinase inhibitor design. Its rigid, planar structure provides a solid anchor for substituents to probe the various pockets of the ATP-binding site of kinases. Furthermore, the oxygen atom in the furan ring can act as a hydrogen bond acceptor, a crucial interaction in many kinase-inhibitor binding modes. The synthetic tractability of the benzofuran ring system allows for systematic modification at multiple positions, enabling fine-tuning of potency and selectivity.[3]

This guide will dissect the SAR of substituted benzofurans by exploring the impact of modifications at key positions of the benzofuran ring on their inhibitory activity against several important kinase families.

Deconstructing the Structure-Activity Relationship: A Positional Analysis

The inhibitory potency and selectivity of benzofuran-based kinase inhibitors are exquisitely sensitive to the nature and position of substituents on the bicyclic core. Here, we compare the effects of substitutions at the C2, C3, C5, and C6 positions.

The C2 Position: A Gateway to the Hydrophobic Pocket

The C2 position of the benzofuran ring is frequently substituted with aryl groups, which are known to occupy the hydrophobic region of the kinase ATP-binding site.

  • 2-Arylbenzofurans: The introduction of a phenyl group at the C2 position is a common strategy. The substitution pattern on this aryl ring significantly influences activity. For instance, in a series of 2-arylbenzofuran derivatives designed as potential anti-Alzheimer's disease agents, specific hydroxylation patterns on the 2-phenyl ring were found to be crucial for potent inhibition of cyclin-dependent kinases (CDKs).[4]

  • Impact of Aryl Ring Substituents: Studies on benzofuran-based VEGFR-2 inhibitors have shown that electron-withdrawing or electron-donating groups on the 2-aryl moiety can modulate potency. For example, the presence of a hydroxyl group on the 2-phenyl ring can enhance activity, potentially by forming additional hydrogen bonds within the active site.

The C3 Position: A Hub for Diverse Functionalities

The C3 position offers a versatile handle for introducing a variety of functional groups that can interact with the solvent-exposed region or the hinge region of the kinase.

  • Benzofuran-3-carboxamides: This class of derivatives has emerged as a promising source of potent kinase inhibitors. The carboxamide group can act as a hydrogen bond donor and acceptor, forming critical interactions with the kinase hinge region. The nature of the substituent on the amide nitrogen (N-substituted) is a key determinant of activity. Small alkyl groups are often optimal.

  • Hybrid Scaffolds: The C3 position is an ideal point for creating hybrid molecules. For example, linking a piperazine moiety to the C3 position via a methyl group has led to the development of potent type II CDK2 inhibitors.[5][6]

The C5 and C6 Positions: Modulators of Solubility and Selectivity

Substitutions on the benzene portion of the benzofuran ring, particularly at the C5 and C6 positions, are critical for modulating physicochemical properties like solubility and for fine-tuning selectivity.

  • Enhancing Potency and Selectivity: In a series of benzofuran-based inhibitors of Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3), a methoxy (OCH3) group at the C6 position was found to be preferable for selective inhibition.[7] The electronic properties of substituents at these positions can influence the overall electron density of the benzofuran ring system, thereby affecting its binding affinity.

  • Improving Pharmacokinetic Properties: The introduction of polar groups at these positions can improve the aqueous solubility of the compounds, a crucial factor for drug development.

Comparative Analysis of Benzofuran-Based Kinase Inhibitors

To provide a clear perspective on the efficacy of substituted benzofurans, the following tables summarize the in vitro potency (IC50 values) of representative compounds against various kinase targets.

Targeting Angiogenesis: VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Compound ClassSubstitution PatternTarget KinaseIC50 (nM)
Benzofuran-chalcone2-aryl, 5-chalconeVEGFR-21.07
Benzofuran hybrid2-aryl, 5-thiosemicarbazoneVEGFR-268

Data compiled from multiple sources.

The data indicates that benzofuran-chalcone hybrids can exhibit potent, nanomolar inhibition of VEGFR-2. The specific nature of the substituent at the 5-position dramatically impacts potency.

Modulating Cell Survival: PI3K Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.

Compound ClassSubstitution PatternTarget KinaseIC50 (nM)
Benzofuranyl thiosemicarbazone2-aryl, 5-thiosemicarbazonePI3K2.21

Data compiled from multiple sources.[8]

This highlights the potential for developing dual PI3K/VEGFR-2 inhibitors based on the benzofuran scaffold, as the same thiosemicarbazone derivative shows activity against both kinases.

Regulating the Cell Cycle: CDK and Aurora Kinase Inhibitors

Cyclin-dependent kinases (CDKs) and Aurora kinases are master regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Compound ClassSubstitution PatternTarget KinaseIC50 (nM)
3-(Piperazinylmethyl)benzofuran3-piperazinylmethyl, 2-arylCDK240.91
Benzofuran derivative (S6)Specific dihydroxybenzylidene at C2Aurora BNot explicitly quantified

Data compiled from multiple sources.[5][6]

The 3-(piperazinylmethyl)benzofuran scaffold shows promise for potent CDK2 inhibition. While a specific IC50 is not provided for the Aurora B inhibitor S6, it was identified as a potent inhibitor through high-throughput screening.[9]

Experimental Protocols: A Guide to Kinase Inhibition Assays

The determination of kinase inhibitory activity is a cornerstone of drug discovery. The following provides a detailed methodology for a widely used in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production is indicative of kinase inhibition.

Rationale for Experimental Choices:

  • Choice of Assay: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from ATP, making it suitable for screening large compound libraries and for determining accurate IC50 values.

  • Reagent Concentrations: The concentrations of kinase, substrate, and ATP are optimized for each specific kinase to ensure the reaction is in the linear range and sensitive to inhibition.

  • Controls: The inclusion of positive (no inhibitor) and negative (a known potent inhibitor) controls is essential for data normalization and for validating the assay performance.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test benzofuran derivatives in DMSO. A typical starting concentration range is 10 µM to 0.1 nM.

  • Kinase Reaction Setup:

    • In a 384-well white, opaque assay plate, add 1 µL of the inhibitor solution or DMSO for controls.

    • Add 2 µL of the target kinase solution.

    • Add 2 µL of a pre-mixed solution of the kinase-specific substrate and ATP.

  • Kinase Reaction: Incubate the reaction mixture at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, reflects the kinase activity.

  • Data Analysis:

    • Normalize the data against the controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor).

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizing Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

G cluster_scaffold General Structure of a Substituted Benzofuran Kinase Inhibitor Benzofuran Benzofuran Core R1 R1 (e.g., Aryl group) Interacts with hydrophobic pocket Benzofuran->R1 C2 R2 R2 (e.g., Carboxamide, Piperazine) Interacts with hinge region or solvent Benzofuran->R2 C3 R3_R4 R3, R4 Modulate solubility and selectivity Benzofuran->R3_R4 C5/C6

Caption: General scaffold of a substituted benzofuran kinase inhibitor.

G cluster_workflow Kinase Inhibition Assay Workflow (ADP-Glo™) Start Start: Prepare Reagents Step1 Step 1: Set up Kinase Reaction (Kinase, Substrate, Inhibitor) Start->Step1 Step2 Step 2: Initiate Reaction with ATP Step1->Step2 Step3 Step 3: Incubate Step2->Step3 Step4 Step 4: Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Step3->Step4 Step5 Step 5: Generate Luminescent Signal (Add Kinase Detection Reagent) Step4->Step5 End End: Measure Luminescence & Calculate IC50 Step5->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

G cluster_pathway Simplified PI3K Signaling Pathway and Point of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates CellSurvival Cell Survival, Proliferation, Growth Akt->CellSurvival Inhibitor Benzofuran-based PI3K Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K signaling pathway by a benzofuran derivative.

Conclusion and Future Directions

The benzofuran scaffold has unequivocally demonstrated its value as a privileged structure in the design of potent and selective kinase inhibitors. The synthetic accessibility of the benzofuran core, coupled with the ability to strategically introduce a variety of substituents, provides a powerful platform for developing novel therapeutics targeting a range of kinases implicated in human diseases.

Future research in this area will likely focus on several key aspects:

  • Improving Selectivity: While potent benzofuran-based inhibitors have been developed, achieving high selectivity across the kinome remains a challenge. Kinome-wide screening of promising compounds will be crucial to identify and minimize off-target effects.

  • Exploring Novel Substitution Patterns: The systematic exploration of less common substitution patterns on the benzofuran ring may lead to the discovery of inhibitors with novel binding modes and improved selectivity profiles.

  • Structure-Based Drug Design: As more crystal structures of kinases in complex with benzofuran inhibitors become available, structure-based drug design approaches will play an increasingly important role in the rational design of next-generation inhibitors with enhanced potency and selectivity.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate their efforts in harnessing the full potential of the benzofuran scaffold for the development of innovative and effective kinase inhibitors.

References

  • Kwiecień, H., Goszczyńska, A., & Rokosz, P. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current pharmaceutical design, 22(7), 879–894. [Link]

  • Eldehna, W. M., Maklad, R. M., Almahli, H., Al-Warhi, T., Elkaeed, E. B., Abourehab, M. A. S., Abdel-Aziz, H. A., & El Kerdawy, A. M. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1227–1240. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, L. (2022). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Bioorganic chemistry, 128, 106085. [Link]

  • Abd El-Karim, S. S., Anwar, M. M., & Syam, Y. M. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 15(1), 1-15. [Link]

  • Abbas, H. A. S., & El-Karim, S. S. A. (2019). Design, Synthesis and Anticervical Cancer Activity of New Benzofuran–Pyrazol-Hydrazono- Thiazolidin-4-One Hybrids as Potential EGFR Inhibitors and Apoptosis Inducing Agents. Bioorganic Chemistry, 89, 103035.
  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis. [Link]

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1227-1240. [Link]

  • El-Khouly, O. A., et al. (2022). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. Scientific Reports, 12(1), 17104. [Link]

  • El-Sayed, M. A., et al. (2022). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. RSC Advances, 12(45), 29337-29353. [Link]

  • Legoabe, L. J., et al. (2021). Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. Bioorganic Chemistry, 111, 104839. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Duan, X. F., et al. (2010). A Convenient Two-Step Synthesis of 2-Arylbenzofurans. Synthesis, 2010(14), 2425-2428. [Link]

  • ResearchGate. (2022). Synthesis and inhibition of 2-arylbenzofurans. [Link]

  • Le Douaron, G., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(11), 3343. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • ResearchGate. (2013). Inhibitor selectivity profiling. [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11373-11395. [Link]

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1227-1240. [Link]

  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • El-Khouly, O. A., et al. (2022). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. Scientific Reports, 12(1), 17104. [Link]

Sources

A Comparative Analysis of Antimicrobial Spectrums: Nitrated Furans Versus Traditional Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of antimicrobial chemotherapy, a nuanced understanding of the antimicrobial spectrum of different drug classes is paramount for effective therapeutic strategies and the development of new agents. This guide provides an in-depth comparison of the antimicrobial spectrum of nitrated furans, a class of synthetic antibiotics, against a range of traditional antibiotic classes. We will delve into their mechanisms of action, spectrum of activity, and the critical issue of antimicrobial resistance, supported by experimental data and protocols.

Introduction: Two Classes of Antibacterial Agents

Nitrated Furans: This class of synthetic chemotherapeutic agents is characterized by a furan ring with a nitro group.[1] Nitrofurans are prodrugs, meaning they require enzymatic reduction within the bacterial cell to become active.[2] This activation process, mediated by bacterial nitroreductases, generates highly reactive electrophilic intermediates that indiscriminately attack multiple cellular targets.[2][3] This multi-targeted mechanism is a key factor in the low incidence of acquired resistance to nitrofurans.[2] Notable examples include nitrofurantoin, primarily used for urinary tract infections (UTIs), and furazolidone, which has been used for gastrointestinal infections.[4][5]

Traditional Antibiotics: This broad category encompasses a diverse array of natural, semi-synthetic, and synthetic compounds that have been the cornerstone of antibacterial therapy for decades. They are generally classified based on their chemical structure and mechanism of action. For the purpose of this comparison, we will focus on several major classes, including β-lactams, fluoroquinolones, macrolides, and aminoglycosides. These antibiotics typically have more specific cellular targets compared to nitrofurans.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference in the antimicrobial spectrum between nitrated furans and traditional antibiotics can be traced back to their distinct mechanisms of action.

Nitrated Furans: A Multi-pronged Assault

As prodrugs, nitrofurans are activated within the bacterial cell by nitroreductases (like NfsA and NfsB in E. coli) into reactive intermediates.[6] These intermediates then launch a widespread attack on various cellular components, including:

  • DNA Damage: The reactive metabolites can cause DNA lesions.[4][6]

  • Ribosomal Protein Inhibition: They can attack ribosomal proteins, leading to the inhibition of protein synthesis.[3][4]

  • Metabolic Pathway Disruption: Critical metabolic pathways, such as pyruvate metabolism and the Krebs cycle, are disrupted.[4][7]

This multifaceted mechanism of action makes it difficult for bacteria to develop resistance through a single mutation.[3]

Traditional Antibiotics: Targeted Inhibition

In contrast, traditional antibiotics typically have a more defined molecular target:

  • β-Lactams (e.g., Penicillins, Cephalosporins): Inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs).[8]

  • Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.[9]

  • Macrolides (e.g., Azithromycin, Erythromycin): Inhibit protein synthesis by binding to the 50S ribosomal subunit.[9]

  • Aminoglycosides (e.g., Gentamicin, Tobramycin): Inhibit protein synthesis by binding to the 30S ribosomal subunit.[9]

The specificity of these targets, while effective, can also be a vulnerability, as single point mutations in the target proteins can lead to high-level resistance.

Comparative Antimicrobial Spectrum

The antimicrobial spectrum refers to the range of microorganisms that an antimicrobial agent can inhibit or kill. This can be broadly categorized as narrow-spectrum (effective against a limited range of bacteria) or broad-spectrum (effective against a wide range of bacteria, including both Gram-positive and Gram-negative).[10][11]

Nitrated furans are considered broad-spectrum antibiotics, demonstrating activity against a variety of Gram-positive and Gram-negative bacteria.[1][12] However, their clinical application is often more focused.

Antimicrobial Class Examples General Spectrum of Activity Commonly Susceptible Organisms Commonly Resistant Organisms
Nitrated Furans Nitrofurantoin, FurazolidoneBroad-spectrum[1][12]Escherichia coli, Staphylococcus saprophyticus, Enterococcus faecalis, Staphylococcus aureus, Citrobacter spp., Group B streptococci, Salmonella, Shigella, Vibrio cholerae[12][13][14][15]Pseudomonas aeruginosa, Proteus spp., Providencia spp., Morganella spp., Acinetobacter baumannii[6]
β-Lactams Penicillins, Cephalosporins, CarbapenemsVaries from narrow to very broad-spectrumStreptococcus spp., Staphylococcus spp. (penicillinase-negative), Neisseria spp., Many anaerobes (Penicillins). Broader coverage with later generations of cephalosporins and carbapenems.[8][]Methicillin-resistant Staphylococcus aureus (MRSA), Penicillin-resistant Streptococcus pneumoniae, Many Gram-negative bacilli (for older penicillins).
Fluoroquinolones Ciprofloxacin, LevofloxacinBroad-spectrum[17]Excellent activity against Gram-negative bacilli including Enterobacteriaceae and Pseudomonas aeruginosa. Good activity against atypical pathogens.[9][17]Increasing resistance in E. coli and Neisseria gonorrhoeae. Variable activity against streptococci.
Macrolides Azithromycin, Erythromycin, ClarithromycinPrimarily Gram-positive and atypical pathogensStreptococcus pneumoniae, Streptococcus pyogenes, Staphylococcus aureus (methicillin-susceptible), Mycoplasma pneumoniae, Chlamydia pneumoniae, Legionella pneumophila.[9]Many strains of Haemophilus influenzae and Enterobacteriaceae are resistant.
Aminoglycosides Gentamicin, Tobramycin, AmikacinPrimarily aerobic Gram-negative bacilliEnterobacteriaceae (E. coli, Klebsiella spp.), Pseudomonas aeruginosa. Often used in combination with β-lactams for synergistic effects against Gram-positive cocci.[9]Anaerobic bacteria are intrinsically resistant. Resistance can develop through enzymatic modification.

Mechanisms of Resistance: An Arms Race

Antimicrobial resistance is a major global health threat. The mechanisms by which bacteria develop resistance to nitrated furans and traditional antibiotics differ significantly, reflecting their distinct modes of action.

Resistance to Nitrated Furans

Resistance to nitrofurans is relatively uncommon and typically develops slowly through a stepwise accumulation of mutations.[18][19] The primary mechanism involves the decreased activation of the prodrug. This occurs through mutations in the genes encoding the nitroreductase enzymes, nfsA and nfsB.[6][19] Inactivation of these genes prevents the conversion of the nitrofuran into its toxic intermediates.[19] Overexpression of efflux pumps, such as oqxAB, may also contribute to increased resistance.[19]

Resistance to Traditional Antibiotics

Bacteria have evolved a diverse array of resistance mechanisms against traditional antibiotics, including:

  • Enzymatic Degradation: Production of enzymes like β-lactamases that inactivate β-lactam antibiotics.

  • Target Modification: Alterations in the molecular target of the antibiotic, such as mutations in penicillin-binding proteins (β-lactams), DNA gyrase (fluoroquinolones), or ribosomal RNA (macrolides, aminoglycosides).

  • Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.

  • Reduced Permeability: Changes in the bacterial cell membrane that prevent the antibiotic from entering.

These resistance mechanisms can often be acquired through horizontal gene transfer (e.g., via plasmids), allowing for rapid dissemination of resistance among bacterial populations.

Visualizing Resistance Pathways

ResistanceMechanisms cluster_nitrofurans Nitrofuran Resistance cluster_traditional Traditional Antibiotic Resistance A Nitrofuran Prodrug B Reduced Nitroreductase Activity (nfsA, nfsB mutations) A->B Impaired Activation C Active Toxic Metabolites (Reduced Formation) B->C D Bacterial Cell Survival C->D Reduced Cellular Damage E Traditional Antibiotic F Target Modification (e.g., PBP, DNA Gyrase) E->F Reduced Binding G Enzymatic Degradation (e.g., β-lactamase) E->G Inactivation H Efflux Pump Overexpression E->H Export I Bacterial Cell Survival F->I G->I H->I

Caption: Key resistance mechanisms for nitrated furans and traditional antibiotics.

Experimental Protocol: Determining and Comparing Antimicrobial Spectrum

A standardized method for determining the antimicrobial spectrum is crucial for comparative analysis. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates (standardized to 0.5 McFarland turbidity)

  • Antimicrobial agents (nitrated furans and traditional antibiotics) of known concentrations

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Antimicrobial Dilutions:

    • Create a serial two-fold dilution of each antimicrobial agent in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL. The concentration range should be appropriate for the expected MICs of the test organisms.

    • Include a growth control well (broth only) and a sterility control well (uninoculated broth) for each organism.

  • Prepare Bacterial Inoculum:

    • From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Microtiter Plates:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control wells), resulting in a final volume of 100 µL.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Determine MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • A microplate reader can be used to measure the optical density (OD) at 600 nm for a more quantitative assessment.

Experimental Workflow Diagram

MIC_Workflow A Prepare Serial Dilutions of Antimicrobial Agents in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Growth (or use Microplate Reader) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Clinical Considerations and Future Perspectives

While nitrated furans possess a broad in vitro spectrum, their clinical use is more targeted. Nitrofurantoin, for instance, achieves high concentrations in the urine but has low systemic absorption, making it an excellent choice for uncomplicated lower UTIs but unsuitable for systemic infections.[4][20] This targeted delivery minimizes systemic side effects and the selective pressure for resistance in the gut microbiota.[20]

In an era of increasing resistance to first-line agents like trimethoprim-sulfamethoxazole and fluoroquinolones for UTIs, nitrofurantoin has re-emerged as a valuable therapeutic option.[21] Its unique mechanism of action and low resistance rates make it a durable and effective treatment for a significant public health concern.[3][21]

The multi-target approach of nitrated furans offers a compelling paradigm for the development of new antimicrobial agents that are less prone to resistance. Future research should focus on developing novel nitrofuran derivatives with improved pharmacokinetic profiles for systemic infections and activity against a broader range of multidrug-resistant pathogens.

Conclusion

Nitrated furans and traditional antibiotics represent two distinct and important classes of antimicrobial agents. While many traditional antibiotics have a specific molecular target, nitrated furans employ a multi-pronged attack on bacterial cells, a strategy that has contributed to their sustained efficacy and low rates of resistance. Understanding the nuances of their antimicrobial spectrums, mechanisms of action, and resistance profiles is essential for optimizing their clinical use and for guiding the development of the next generation of antimicrobial therapies.

References

  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. (2021-07-08).
  • Nitrofurantoin. Wikipedia.
  • Nitrofurantoin: mechanism of action and implications for resistance development in common urop
  • Narrow-spectrum antibiotic. Wikipedia.
  • Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. PubMed.
  • Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli. Oxford Academic.
  • Broad Spectrum Antibiotics. [Source not available].
  • Furazolidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.
  • Role of Old Antibiotics in the Era of Antibiotic Resistance. Highlighted Nitrofurantoin for the Treatment of Lower Urinary Tract Infections. PMC - NIH.
  • Nitrofurantoin Monograph for Professionals. Drugs.com.
  • Furoxone (Furazolidone): Side Effects, Uses, Dosage, Interactions, Warnings. RxList.
  • Nitrofurantoin: uses, dosing, warnings, adverse events, interactions. MedCentral.
  • Narrow-spectrum antibiotic. Grokipedia.
  • What is the mode of action of Furazolidone?. Dr.Oracle.
  • The Science Behind Nitrofurantoin: Mechanism of Action and Clinical Efficacy. NINGBO INNO PHARMCHEM CO., LTD..
  • What is Nitrofurantoin used for?.
  • Furazolidone-susceptibility testing. TOKU-E.
  • Furazolidone. Wikipedia.
  • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. PMC - NIH.
  • What are examples of broad-spectrum antibiotics?. Dr.Oracle.
  • Broad Spectrum and Narrow Spectrum Antibiotics. BOC Sciences.
  • Spectrum of Antimicrobial Activity. Biology LibreTexts.
  • Nitrofurantoin Compares Favorably to Recommended Agents as Empirical Treatment of Uncomplicated Urinary Tract Infections in a Decision and Cost Analysis. PubMed Central.
  • Mechanism of nitrofuran activation and resistance (A) Schematic pathway...
  • Nitrofurantoin is as effective as other long-term antibiotics for preventing recurrent urinary tract infections. NIHR Evidence.
  • Nitrofurantoin less effective than other antibiotics for UTI p
  • Glossary. ALLIANCE FOR THE PRUDENT USE OF ANTIBIOTICS.
  • Antibiotics: Wh
  • Nitrofurantoin vs other prophylactic agents in reducing recurrent urinary tract infections in adult women: a system
  • Nitrofurantoin versus other prophylactic agents in reducing recurrent urinary tract infections in adult women. A Systematic Review and Meta-analysis.
  • Nitrofurantoin.
  • Narrow-spectrum antibacterial agents. PMC - NIH.
  • Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Liter
  • Chemical, Biochemical and Microbiological Properties of a Brominated Nitrovinylfuran With Broad-Spectrum Antibacterial Activity. PubMed.
  • 34- Synthesis and Antimicrobial Activity of New Furan Derivatives.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv

Sources

A Senior Application Scientist's Guide: Selecting the Optimal In Vitro Cell Viability Assay (MTT vs. XTT) for 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Assessing Novel Compound Cytotoxicity

In the fields of drug discovery and toxicology, the precise evaluation of a compound's effect on cell viability is a foundational step. Our focus here is on 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan, a heterocyclic organic compound belonging to the dibenzofuran class.[1] Its structure, featuring a nitro group on a fused aromatic system, suggests potential biological activity that warrants careful cytotoxic assessment.[1] The presence of the electron-withdrawing nitro group makes this compound chemically reactive and a candidate for further development, but it also presents a specific challenge for common colorimetric viability assays.[1]

This guide provides an in-depth comparison of two widely adopted tetrazolium salt-based assays, MTT and XTT, to determine the most reliable method for assessing the cytotoxicity of this compound. We will delve into the mechanistic principles of each assay, provide field-tested protocols, and discuss the critical nuances that ensure data integrity, particularly when dealing with potentially interfering nitroaromatic compounds.

The Core Principle: Mitochondrial Respiration as a Viability Marker

Both MTT and XTT assays are built upon the same biological principle: they quantify the metabolic activity of living cells.[2][3] The core mechanism relies on the action of mitochondrial dehydrogenases, such as NADH dehydrogenase, in metabolically active cells.[4][5] These enzymes reduce a tetrazolium salt to a intensely colored formazan product.[2][6] The quantity of formazan produced, measured by absorbance, is directly proportional to the number of viable, respiring cells in the culture.[2][5][7] The critical difference between the assays lies in the chemical properties of the tetrazolium salt and its resulting formazan product.[2][3]

Deep Dive I: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay, first described by Mosmann in 1983, is a cornerstone of in vitro toxicology.[8] It uses a yellow, water-soluble tetrazolium salt that, due to its positive charge and lipophilic nature, can pass through the cell membrane and into the mitochondria.[8]

Mechanism of Action

Inside viable cells, mitochondrial reductases cleave the tetrazolium ring, producing a purple formazan crystal that is insoluble in water and accumulates within the cell.[2][5][8] This insolubility is a key characteristic and a significant drawback of the MTT assay, as it necessitates an additional solubilization step—typically with an organic solvent like Dimethyl Sulfoxide (DMSO)—to release the colored product for quantification.[8][9]

MTT_Workflow cluster_extracellular Extracellular Space cluster_cell Viable Cell cluster_solubilization Post-Incubation MTT Yellow MTT (Water-Soluble) Mitochondrion Mitochondrion MTT->Mitochondrion Uptake Formazan Purple Formazan Crystals (Water-Insoluble) Mitochondrion->Formazan Mitochondrial Dehydrogenase Reduction DMSO Add Solubilizing Agent (e.g., DMSO) Formazan->DMSO LysedCell Cell Lysis & Crystal Dissolution DMSO->LysedCell Solubilization Measurement Measure Absorbance (~570 nm) LysedCell->Measurement

Caption: Workflow of the MTT cell viability assay.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Expose cells to various concentrations of this compound (and appropriate vehicle controls) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9] Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment media from the wells and add 100 µL of the diluted MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, look for the formation of intracellular purple crystals under a microscope.[7]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[9] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of >630 nm is often used to subtract background noise.[2]

Deep Dive II: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay was developed to overcome the primary limitation of the MTT assay.[2] It utilizes a second-generation tetrazolium salt that is negatively charged, which is thought to prevent it from readily entering the cell.[10]

Mechanism of Action

The reduction of XTT to its colored formazan product occurs at the cell surface, facilitated by transmembrane electron transport. For efficient reduction, an intermediate electron acceptor, such as N-methyl dibenzopyrazine methyl sulfate (PMS), is required.[10] The key advantage is that the resulting orange formazan product is water-soluble, eliminating the need for the cell lysis and solubilization step.[2][3][4] This not only simplifies the protocol but also allows for kinetic measurements, as the plate can be read at multiple time points without terminating the experiment.[4]

XTT_Workflow cluster_extracellular Extracellular Space cluster_cell Viable Cell cluster_measurement Direct Measurement XTT_Reagent Yellow XTT + Electron Acceptor (Water-Soluble) CellSurface Cell Surface Reductases XTT_Reagent->CellSurface Reduction Formazan Orange Formazan (Water-Soluble) Measurement Measure Absorbance Directly (~450 nm) Formazan->Measurement No Solubilization Required CellSurface->Formazan

Sources

A Researcher's Guide to Determining the Selectivity Index of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan in Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the in vitro therapeutic selectivity of the novel compound, 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan. We will delve into the experimental design, provide a detailed protocol for assessing cytotoxicity, and present a clear methodology for calculating and interpreting the selectivity index (SI). For comparative purposes, the well-characterized chemotherapeutic agent, doxorubicin, will be used as a positive control.

The Imperative of Selectivity in Oncology Drug Discovery

The ultimate goal in cancer chemotherapy is to eradicate malignant cells while leaving healthy tissues unharmed. This therapeutic ideal is encapsulated in the concept of the selectivity index (SI), a quantitative measure of a compound's preferential cytotoxicity towards cancer cells over normal cells. A high SI is a strong indicator of a compound's potential to have a wide therapeutic window, minimizing off-target toxicity and improving patient outcomes. The SI is calculated using a straightforward formula:

SI = IC50 in normal cells / IC50 in cancer cells [1][2]

An SI value greater than 3 is generally considered to be indicative of high selectivity[1].

Compound of Interest and Rationale

Our focus is on This compound , a heterocyclic organic compound. Dibenzofuran scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active natural products and their potential as frameworks for novel therapeutic agents[3][4][5]. The introduction of a nitro group can modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets and its overall bioactivity[6]. While the specific anticancer properties of this particular nitro-substituted dibenzofuran are yet to be extensively characterized, related benzofuran structures have demonstrated promising anticancer activities through various mechanisms, including the inhibition of tubulin polymerization[4][6]. This guide, therefore, outlines the essential first steps in evaluating its potential as a selective anticancer agent.

Experimental Design: A Self-Validating System

To ensure the scientific integrity of our findings, the experimental design incorporates several key elements for self-validation.

Cell Line Selection: A Matched-Pair Approach

The choice of cell lines is critical for a meaningful selectivity study. We will employ a matched-pair model, utilizing a cancer cell line and a normal cell line derived from the same tissue type. For this guide, we have selected:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line. It is an adherent, estrogen receptor-positive cell line widely used in cancer research.

  • MCF-10A: A non-tumorigenic human breast epithelial cell line. It serves as an excellent normal control to be compared against its malignant counterpart, MCF-7[7][8][9].

This pairing allows for a more direct comparison of the compound's effect on malignant versus non-malignant cells from the same tissue of origin.

Cytotoxicity Assay: The Sulforhodamine B (SRB) Assay

Several assays are available for determining cytotoxicity, including MTT, XTT, and SRB[10][11]. We have selected the SRB assay for this guide due to its reliability, sensitivity, and cost-effectiveness. The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content, providing a stable and reproducible endpoint[2][12].

Positive Control: Doxorubicin

To benchmark the performance of our test compound, we will use doxorubicin, a widely used chemotherapeutic agent with known cytotoxicity against MCF-7 cells. This allows for a relative comparison of potency and selectivity.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 SRB Assay cluster_3 Data Acquisition & Analysis start Start seed Seed MCF-7 and MCF-10A cells in 96-well plates start->seed incubate_initial Incubate for 24 hours seed->incubate_initial treat Treat cells with serial dilutions of This compound and Doxorubicin incubate_initial->treat incubate_treatment Incubate for 48-72 hours treat->incubate_treatment fix Fix cells with Trichloroacetic Acid (TCA) incubate_treatment->fix stain Stain with Sulforhodamine B (SRB) fix->stain wash Wash to remove unbound dye stain->wash solubilize Solubilize bound dye wash->solubilize read Read absorbance at 510 nm solubilize->read calculate_ic50 Calculate IC50 values read->calculate_ic50 calculate_si Calculate Selectivity Index (SI) calculate_ic50->calculate_si

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan, a heterocyclic organic compound.[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. The guidance herein is grounded in established safety protocols for handling nitro-containing aromatic compounds and general hazardous waste management principles as stipulated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[2][3]

Hazard Assessment and Chemical Profile

Structural and Chemical Properties:

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[1]
Molecular Weight 217.22 g/mol [1]
Chemical Class Heterocyclic Aromatic Nitro Compound[1]

The presence of the nitro group is of primary concern. Nitro compounds, particularly di-nitro and tri-nitro derivatives, can be potentially explosive, especially when they dry out or are subjected to heat, friction, or mechanical shock.[4] Therefore, this compound should be handled with the precautions typically afforded to potentially explosive compounds (PECs).[4]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory.[6]

  • Eye Protection: Safety goggles or a face shield must be worn.[6]

  • Body Protection: A lab coat or other protective clothing is required.[5][6]

  • Respiratory Protection: All handling of the compound and its waste should occur within a certified chemical fume hood to minimize inhalation exposure.[5][6][7]

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[3] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Waste Collection:

  • Designate a Waste Stream: Establish a specific hazardous waste stream for organic nitro compounds. This waste must not be mixed with other chemical classes, especially strong oxidizing agents or bases.[6]

  • Select an Appropriate Container: Use a dedicated, leak-proof waste container made of compatible material, such as high-density polyethylene (HDPE) or glass.[6] The container must have a secure, tight-fitting lid.[6]

  • Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Reactive," "Toxic").[8][9]

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound.

cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Labeled, Compatible Hazardous Waste Container fume_hood->container segregate Segregate as Organic Nitro Compound Waste container->segregate transfer Carefully Transfer Waste to Container segregate->transfer seal Securely Seal Container transfer->seal storage_area Store in Designated Satellite Accumulation Area seal->storage_area log Log Waste in Inventory storage_area->log ehs_pickup Schedule Pickup with Environmental Health & Safety (EHS) log->ehs_pickup end End: Documented Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a well-defined emergency plan is crucial.[10]

In Case of a Spill:

  • Evacuate and Notify: Alert all personnel in the immediate area and evacuate if necessary.[10][11]

  • Contain the Spill: Use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials such as paper towels for the bulk of the spill.[6][11]

  • Collect and Dispose: Carefully collect the absorbed material and place it in the designated hazardous waste container for nitro compounds.[6][11]

  • Decontaminate the Area: Clean the spill area with soap and water.[10][12] All cleanup materials must be disposed of as hazardous waste.[11]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10][13]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Decontamination of Laboratory Equipment

All equipment that has come into contact with this compound must be thoroughly decontaminated before being removed from the laboratory for servicing, storage, or disposal.[14][15]

Decontamination Protocol:

  • Initial Cleaning: Remove any gross contamination from the equipment surfaces.[14]

  • Solvent Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. This rinsate must be collected and disposed of as hazardous waste.[15][16]

  • Detergent Wash: Wash the equipment with a laboratory-grade detergent and water.[15][17]

  • Final Rinse: Rinse thoroughly with deionized water.[17]

  • Drying: Allow the equipment to air dry completely.

  • Verification: Complete and affix a "Laboratory Equipment Decontamination Form" to the equipment to certify that it has been properly decontaminated.[15][18]

Regulatory Compliance

The disposal of this compound is governed by federal and local regulations. The EPA's Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management.[19] Laboratories are considered hazardous waste generators and must adhere to specific requirements for waste identification, accumulation, and disposal.[19][20] Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.[6]

References

  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. ESSR, Office of Research Safety, University of Maryland.
  • Laboratory Safety Guidance.
  • NIH Waste Disposal Guide 2022.
  • Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.
  • Are You In Compliance With Proper Lab Waste Disposal Regul
  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager.
  • Hazardous Waste and Disposal Consider
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Proper Disposal of Nitrocyclopentane: A Guide for Labor
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Spill Control/Emergency Response. EHSO Manual 2025-2026.
  • Decontamination of Laboratory Equipment. Safety & Risk Services, The University of British Columbia.
  • Guide to Decontaminating Lab Equipment: From Cleaning to Steriliz
  • Laboratory Equipment Decontamination Procedures.
  • Laboratory Equipment Decontamination Procedures. Central Michigan University.
  • Dealing with spills of hazardous chemicals: some nitrosamides.
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Chemical Spill Procedures. Environmental Health & Safety, University of Toronto.
  • Decontamination Methods for Labor
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Chemical Spill Response Procedure. University of Manitoba.
  • General Chemical Spill Procedures. Campus Operations and Risk Management, The University of British Columbia.
  • This compound. Fluorochem.
  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, The University of British Columbia.
  • This compound. Smolecule.
  • SAFETY D
  • Safety Data Sheet - Tetrahydrofuran. Fisher Scientific.
  • SAFETY DATA SHEET - Tetrahydrofuran. Sigma-Aldrich.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • 13680-12-1|this compound. BLDpharm.
  • SAFE HANDLING AND DISPOSAL OF CHEMICALS.
  • Safe handling of hazardous drugs. Journal of Oncology Pharmacy Practice.

Sources

A Senior Application Scientist's Guide to Handling 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan (CAS No. 13680-12-1) is publicly available at the time of this writing. The following guidance is a synthesis of established safety protocols for handling hazardous nitroaromatic compounds and dibenzofuran derivatives. This document is intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. A thorough, substance-specific risk assessment must be conducted before any handling of this chemical.

Hazard Identification and Risk Profile

This compound is a heterocyclic organic compound that must be handled with extreme caution.[1] Its chemical structure combines two distinct hazard classes: the dibenzofuran core and the nitroaromatic group. This combination necessitates a stringent, multi-faceted safety protocol.

  • Nitroaromatic Compounds: This class of chemicals is widely recognized for its potential toxicity. Nitroaromatic compounds are often acutely toxic, mutagenic, and in many cases, suspected or established carcinogens.[2][3] Their chemical properties make them resistant to oxidative degradation in the environment.[2] The presence of the nitro group (-NO2) can also introduce thermal instability; these compounds can release significant heat and gases if a runaway reaction is triggered, potentially leading to an explosion, especially under confinement or upon heating.[4][5] Many are readily absorbed through intact skin.[6]

  • Dibenzofuran Derivatives: The parent compound, dibenzofuran, is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[7] Polychlorinated dibenzofurans, a related subgroup, are known persistent environmental pollutants and are considered toxic.[8] Skin contact should be avoided.[9]

Based on this structural analysis, this compound should be presumed to be a hazardous substance with potential for acute toxicity, skin absorption, and long-term health effects.

Quantitative Data Summary
PropertyValueSource(s)
Chemical Formula C₁₂H₁₁NO₃[10]
CAS Number 13680-12-1[11]
GHS Classification (Presumed) Acute Toxicity, Oral (Category 4); Potential Mutagen/Carcinogen; Acute Aquatic Toxicity (Category 1); Chronic Aquatic Toxicity (Category 1)[2][7]
Incompatible Materials Strong oxidizing agents, strong bases, reducing agents, sulfuric acid.[5][9]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles in combination with a full-face shield.Protects against splashes of solvents used with the compound and inhalation or contact with the powder. Standard safety glasses are insufficient.[12][13]
Skin Protection Gloves: Double-gloving with chemical-resistant nitrile or neoprene gloves.• Body: Fully-buttoned, tight-cuffed cotton lab coat.• Apparel: Long pants and closed-toe, closed-heel shoes.Prevents skin absorption, a primary exposure route for fat-soluble nitroaromatic compounds.[6] Double-gloving provides an extra layer of protection against tears and permeation. A cotton lab coat is preferable as synthetic materials can melt and adhere to skin in a fire.[14]
Respiratory Protection A NIOSH-approved half-face respirator with a particulate filter (e.g., N95, P100) or an organic vapor cartridge with a particulate pre-filter.Required when handling the compound as a powder outside of a certified chemical fume hood or ventilated enclosure to prevent inhalation.[9][12]

Operational Plan: Safe Handling Workflow

Handling this compound requires a systematic workflow within a controlled environment. All operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within a chemical fume hood for handling.

    • Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[12]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the designated, labeled waste container within the hood.

    • Verify the fume hood is functioning correctly.

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Handling the Compound:

    • Perform all manipulations, including weighing and transfers, within the fume hood to contain any dust or vapors.[12]

    • Use non-sparking tools to prevent ignition sources.[15]

    • Keep the container tightly closed when not in use.[12]

  • Post-Handling & Decontamination:

    • Thoroughly decontaminate all surfaces and equipment. A recommended procedure is to first wipe surfaces with an inert absorbent material dampened with 60-70% ethanol, followed by a thorough cleaning with soap and water.[16]

    • Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and other contaminated disposable materials in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing PPE.[7]

Diagram: Safe Handling Workflow

G cluster_prep 1. Preparation cluster_ppe 2. PPE cluster_handling 3. Handling (Inside Fume Hood) cluster_decon 4. Decontamination prep1 Designate & Prepare Fume Hood Area prep2 Verify Eyewash/ Safety Shower Access prep1->prep2 prep3 Assemble Equipment & Waste Containers prep2->prep3 ppe1 Don Full, Required PPE (Goggles, Face Shield, Double Gloves, Lab Coat) prep3->ppe1 handle1 Weigh & Transfer Compound ppe1->handle1 handle2 Keep Container Sealed When Not In Use handle1->handle2 decon1 Clean Equipment & Surfaces handle2->decon1 decon2 Dispose of Contaminated Single-Use Items decon1->decon2 decon3 Doff PPE Correctly decon2->decon3 decon4 Wash Hands Thoroughly decon3->decon4

Caption: Workflow for handling this compound.

Emergency & Disposal Plan

Spill Management Protocol

In the event of a spill, immediate and correct action is critical.

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don the full PPE specified above, including respiratory protection.

  • Containment: For a solid spill, gently cover with an inert absorbent material like sand or vermiculite.[17] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, clearly labeled hazardous waste container. Avoid generating dust.[12][17]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., 60-70% ethanol), followed by a thorough wash with soap and water.[16] All cleaning materials must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

Improper disposal can lead to environmental contamination and regulatory violations. Nitroaromatic compounds are considered priority pollutants by the U.S. Environmental Protection Agency.[2][18]

  • Waste Segregation: Do not mix waste containing this compound with other waste streams. It should be segregated as "Nitrated Organic Waste."[17]

  • Container Selection: Use only designated, robust, and properly sealed hazardous waste containers that are compatible with the chemical.

  • Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[17]

  • Storage: Store the sealed waste container in a designated, secure satellite accumulation area with secondary containment to prevent the spread of potential leaks.

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office. Do not attempt to dispose of this chemical down the drain or in regular trash.

Diagram: Chemical Disposal Workflow

G cluster_collect 1. Waste Collection cluster_label 2. Labeling cluster_store 3. Storage cluster_dispose 4. Final Disposal collect1 Segregate as 'Nitrated Organic Waste' collect2 Use Designated, Compatible Waste Container collect1->collect2 label1 Label with Full Chemical Name & Hazard Pictograms collect2->label1 store1 Seal Container Tightly label1->store1 store2 Store in Secure Satellite Accumulation Area store1->store2 store3 Use Secondary Containment store2->store3 dispose1 Contact EHS for Waste Pickup store3->dispose1 dispose2 Complete Hazardous Waste Manifest dispose1->dispose2

Caption: Disposal workflow for this compound.

References

  • Title: Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Nitrocompounds, Aromatic Source: ILO Encyclopaedia of Occupational Health and Safety URL: [Link]

  • Title: Nitrocompounds, Aromatic: Physical & Chemical Hazards Source: ILO Encyclopaedia of Occupational Health and Safety URL: [Link]

  • Title: Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism Source: PubMed URL: [Link]

  • Title: Safety data sheet - Dibenzofuran Source: CPAChem URL: [Link]

  • Title: Material Safety Data Sheet - Dibenzofuran Source: Cole-Parmer URL: [Link]

  • Title: Bioremediation of nitroaromatic compounds (Chapter 6) Source: Cambridge University Press URL: [Link]

  • Title: Biodegradation of Nitroaromatic Compounds and Explosives Source: CSWAB.org URL: [Link]

  • Title: SAFETY DATA SHEET - Tetrahydrofuran Source: A.G. Layne, Inc. URL: [Link]

  • Title: Biodegradation of nitroaromatic compounds Source: PubMed URL: [Link]

  • Title: Degradation of nitroaromatic compounds by microorganisms Source: PubMed URL: [Link]

  • Title: Personal Protective Equipment Guidance Source: Dow Corporate URL: [Link]

  • Title: DIBENZOFURAN - HAZARD SUMMARY Source: NJ.gov URL: [Link]

  • Title: Material Safe Handling Guidance Source: American Chemistry Council URL: [Link]

  • Title: Polyhalogenated Dibenzo-p-Dioxins/ Dibenzofurans; Testing and Reporting Requirements; Final Rule Source: US EPA URL: [Link]

  • Title: ARCHIVED - Polychlorinated Dibenzodioxins and Polychlorinated Dibenzofurans - PSL1 Source: Government of Canada URL: [Link]

  • Title: 8H-Indeno(4,5-B)furan,2,3,3a,4,5,5a,6,7,8a,9-decahydro-2,6,6,7,8,8-hexamethyl (mixture of isomers) Safety Assessment Source: Fragrance Material Safety Assessment Center URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.